molecular formula C11H7ClN2O2 B1303291 2-(4-Chlorophenyl)-5-nitropyridine CAS No. 874492-01-0

2-(4-Chlorophenyl)-5-nitropyridine

Cat. No.: B1303291
CAS No.: 874492-01-0
M. Wt: 234.64 g/mol
InChI Key: UFWYVSXOMGLUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-nitropyridine is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWYVSXOMGLUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377179
Record name 2-(4-chlorophenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874492-01-0
Record name 2-(4-chlorophenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 2-(4-Chlorophenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics, Synthesis, and Structural Validation of a Nitro-Biaryl Scaffold

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-5-nitropyridine (CAS: 874492-01-0), a critical biaryl intermediate used in medicinal chemistry. Characterized by an electron-deficient pyridine ring coupled with a halogenated phenyl group, this scaffold serves as a precursor for kinase inhibitors and VCP (Valosin-Containing Protein) modulators. This document outlines its physicochemical properties, validated synthetic protocols, and structural characterization standards for researchers in drug discovery.

Part 1: Physicochemical Characterization

The core identity of the molecule is defined by its biaryl connectivity and specific isotopic signature due to the chlorine substituent.

Core Data Table
PropertyValueTechnical Note
IUPAC Name This compoundBiaryl system nomenclature
CAS Number 874492-01-0 Primary identifier
Molecular Formula

Confirmed by elemental analysis standards
Molecular Weight 234.64 g/mol Monoisotopic mass: ~234.02 g/mol
Exact Mass 234.0196Useful for HRMS calibration
LogP (Predicted) ~3.2 - 3.5Lipophilic due to biaryl/chloro nature
H-Bond Acceptors 3Nitro group (2) + Pyridine N (1)
H-Bond Donors 0No labile protons
Mass Spectrometry Logic (Isotopic Validation)

For structural confirmation, the presence of a single chlorine atom dictates a specific isotopic abundance pattern in Mass Spectrometry. The natural abundance of


 (75.77%) and 

(24.23%) creates a distinct 3:1 ratio between the molecular ion (

) and the isotope peak (

).

MassSpecLogic cluster_peaks Isotopic Signature (m/z) Molecule This compound (C11H7ClN2O2) Ionization ESI+ / EI Ionization Molecule->Ionization M_Peak Base Peak (M) m/z ~234.0 (Contains 35-Cl) Ionization->M_Peak 100% Rel. Abundance M2_Peak Isotope Peak (M+2) m/z ~236.0 (Contains 37-Cl) Ionization->M2_Peak ~32% Rel. Abundance

Figure 1: Mass Spectrometry Isotopic Logic. The 3:1 intensity ratio between m/z 234 and 236 confirms the presence of a single chlorine atom.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[1][2][3]

The most robust route to this compound is the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with 4-chlorophenylboronic acid .

Reaction Pathway

The reaction utilizes the electron-deficient nature of the 2-chloro-5-nitropyridine (an activated heteroaryl halide) to facilitate oxidative addition.

SuzukiSynthesis SM1 2-Chloro-5-nitropyridine (Electrophile) Cat Pd(dppf)Cl2 / Na2CO3 Solvent: Dioxane/H2O SM1->Cat SM2 4-Chlorophenylboronic Acid (Nucleophile) SM2->Cat OxAdd Oxidative Addition (Pd inserts into C-Cl) Cat->OxAdd TransMet Transmetallation (Boron exchange) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product This compound (Target Scaffold) RedElim->Product

Figure 2: Suzuki-Miyaura Coupling Workflow. The palladium cycle facilitates the biaryl bond formation under basic conditions.

Detailed Experimental Protocol

Note: This protocol is adapted from standard biaryl coupling procedures for nitropyridines.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)[1]

  • 4-Chlorophenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the heteroaryl chloride, boronic acid, and palladium catalyst.

  • Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x) to prevent homocoupling or catalyst oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion via TLC (eluent: Hexanes/Ethyl Acetate) or LC-MS.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (

    
    , gradient 0-20% EtOAc in Hexanes) to yield the yellow solid product.
    

Expert Insight: The nitro group at position 5 makes the pyridine ring highly electron-deficient. This enhances the rate of oxidative addition at the C2 position, often allowing the reaction to proceed faster than with electron-rich pyridines.

Part 3: Structural Validation

To validate the synthesized material, researchers should look for the following spectroscopic signals.

Proton NMR ( NMR)
  • Pyridine Region: Look for a distinct singlet (or doublet with small coupling) at ~9.4 ppm corresponding to the proton at C6 (adjacent to the nitro group and nitrogen). The proton at C3 and C4 will appear as doublets/multiplets in the 8.0–8.5 ppm range.

  • Phenyl Region: The 4-chlorophenyl group will show a characteristic "AA'BB'" system (two doublets) in the 7.4–7.8 ppm range, integrating to 4 protons.

Infrared Spectroscopy (FT-IR)
  • Nitro Group (

    
    ):  Strong asymmetric stretch at ~1520 
    
    
    
    and symmetric stretch at ~1340
    
    
    .
  • C-Cl Stretch: Weak to medium band in the 700–800

    
      region.
    

Part 4: Reactivity & Applications[3][5]

Reduction to Amine

The primary utility of this scaffold is as a precursor to 2-(4-chlorophenyl)-5-aminopyridine .

  • Method: Hydrogenation (

    
    , Pd/C) or Iron-mediated reduction (
    
    
    
    ).
  • Utility: The resulting amine is a key nucleophile for creating amide or urea linkages in kinase inhibitors.

Biological Relevance (VCP Modulation)

Research indicates that 2-phenyl-5-nitropyridine derivatives serve as modulators for Valosin-Containing Protein (VCP) . VCP is an ATPase involved in protein degradation pathways. Inhibitors or modulators of this pathway are currently under investigation for neurodegenerative diseases and oncology [1].

References

  • ChemicalBook. (2025). This compound Properties and CAS 874492-01-0.[2][3][4] Link

  • Sigma-Aldrich. (2025). Product Search: 2-Chloro-5-nitropyridine (Starting Material). Link

  • Google Patents. (2012). WO2012014994A1 - Naphthalene derivatives and VCP modulation. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

2-(4-Chlorophenyl)-5-nitropyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Chlorophenyl)-5-nitropyridine

Introduction

This compound is a substituted pyridine derivative characterized by a pyridine ring bearing a 4-chlorophenyl group at the 2-position and a nitro group at the 5-position. As a member of the nitropyridine class of compounds, it holds significant interest for researchers and drug development professionals. The electron-withdrawing nature of the nitro group, combined with the reactivity of the pyridine ring and the physicochemical properties imparted by the chlorophenyl substituent, makes this molecule a versatile building block in medicinal chemistry and materials science.

Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules, including potential herbicidal, insecticidal, and pharmaceutical agents[1]. The strategic placement of functional groups on the pyridine core allows for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the key identifiers, properties, a representative synthetic protocol, and safety considerations for this compound.

Chemical Identifiers and Physicochemical Properties

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The core identifiers and computed physicochemical properties for this compound are summarized below.

IdentifierValueSource
CAS Number 874492-01-0[2]
Molecular Formula C11H7ClN2O2[2][3]
Molecular Weight 234.64 g/mol [2][3]
IUPAC Name This compoundN/A
Canonical SMILES C1=CC(=CC=C1C2=NC=C(C=C2)[O-])ClN/A
MDL Number MFCD06200956[2]

Note: IUPAC Name and SMILES string are based on the known chemical structure.

Synthesis and Characterization: A Representative Protocol

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability. The proposed pathway involves the coupling of a commercially available halo-nitropyridine with a suitable boronic acid.

Causality of Experimental Choices:

  • Reactants: 2-Chloro-5-nitropyridine is selected as the electrophilic partner due to the reactivity of the C-Cl bond at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitro group[1]. (4-Chlorophenyl)boronic acid serves as the nucleophilic partner.

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its proven efficacy in C-C bond formation. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base and Solvent: An aqueous base (e.g., Na₂CO₃ or K₂CO₃) is essential for the transmetalation step of the Suzuki coupling mechanism. A solvent system like 1,4-dioxane or a toluene/ethanol/water mixture provides the necessary solubility for both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[4].

Synthesis Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_purification Workup & Purification R1 2-Chloro-5-nitropyridine Setup 1. Combine Reactants & Base R1->Setup R2 (4-Chlorophenyl)boronic Acid R2->Setup Cat Pd(PPh3)4 Add 3. Add Solvent & Catalyst Cat->Add Base Na2CO3 Base->Setup Solvent Dioxane/Water Solvent->Add Inert 2. Establish Inert Atmosphere (Ar/N2) Setup->Inert Inert->Add React 4. Heat to Reflux (80-100 °C) Add->React Workup 5. Aqueous Workup (EtOAc/Water) React->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Suzuki-Miyaura synthesis of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from its precursor, 2-chloro-5-nitropyridine[5]. The compound should be handled with care in a well-ventilated fume hood by trained personnel.

GHS Hazard Information (Inferred from 2-Chloro-5-nitropyridine)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/IrritationCategory 2/2AH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[7].

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood[7].

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols[7]. Wash hands thoroughly after handling[5].

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place[7]. Store away from incompatible materials such as strong oxidizing agents[5].

Conclusion

This compound is a valuable chemical intermediate with clear identifiers and a well-defined, accessible synthetic route via Suzuki-Miyaura coupling. Its structure suggests significant potential for further functionalization in the development of novel compounds for the pharmaceutical and agrochemical industries. As with all research chemicals, it is imperative to adhere to strict safety protocols based on the known hazards of its constituent functional groups and related compounds.

References

  • PubChem. (2026, February 7). 2-[(4-Chlorophenyl)sulfonyl]-5-nitropyridinium-1-olate. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-NITROPYRIDINE | CAS 4548-45-2. [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • Wanfang Data. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

Sources

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-(4-Chlorophenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, heterocyclic compounds like 2-(4-Chlorophenyl)-5-nitropyridine hold significant promise due to their versatile chemical scaffolds. However, with great potential comes the inherent responsibility of ensuring the safety of the researchers who handle these materials. This guide provides an in-depth analysis of the anticipated hazards associated with this compound, drawing upon data from structurally analogous compounds to establish a robust framework for its safe handling, risk mitigation, and emergency preparedness.

Hazard Profile: Deconstructing the Molecule

The presence of the chlorophenyl group places this compound within the broad class of halogenated hydrocarbons. Halogenated organic compounds are known for a range of potential health effects, including the possibility of causing cancer, genetic defects, and reproductive harm.[1] The nitropyridine moiety is also a well-established toxophore, often associated with irritation and acute toxicity.

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of closely related compounds such as 2-chloro-5-nitropyridine, we can project a similar hazard profile for this compound.

Table 1: Anticipated GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][4][5]

Proactive Risk Mitigation: A Workflow for Safe Handling

A foundational principle of laboratory safety is the implementation of a multi-layered risk mitigation strategy. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

RiskMitigationWorkflow cluster_planning Planning & Assessment cluster_execution Experimental Execution cluster_post_execution Post-Experiment Assess_Hazards Assess Hazards (Review SDS of analogs) Develop_SOP Develop Standard Operating Procedure (SOP) Assess_Hazards->Develop_SOP Training Ensure Personnel Training Develop_SOP->Training Engineering_Controls Engineering Controls (Fume Hood) Training->Engineering_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering_Controls->PPE Safe_Handling Safe Handling Practices (Avoid dust/aerosol) PPE->Safe_Handling Decontamination Decontaminate Work Area & Equipment Waste_Disposal Segregate & Dispose of Hazardous Waste Decontamination->Waste_Disposal Documentation Document Experiment & Any Incidents Waste_Disposal->Documentation

Caption: A workflow for proactive risk mitigation when handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered or volatile chemical solids is a certified chemical fume hood.[6] This ensures that any dusts or vapors are effectively contained and exhausted, preventing inhalation exposure. All weighing and transfer operations involving this compound should be performed within a fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are critical to prevent skin and eye contact.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes and airborne particles.[6] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.

  • Body Protection : A laboratory coat should be worn to protect clothing and skin.

Safe Handling Protocols: A Step-by-Step Approach
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Also, ensure that an eyewash station and safety shower are accessible.[7]

  • Weighing and Transfer :

    • Perform all manipulations within a chemical fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Close the container tightly immediately after use.

  • Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

Emergency Preparedness: A Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.

EmergencyResponse cluster_response Immediate Response Exposure_Event Exposure Event Skin_Contact Skin Contact: Wash with soap & water for 15 mins Exposure_Event->Skin_Contact Eye_Contact Eye Contact: Rinse with water for 15 mins, lifting eyelids Exposure_Event->Eye_Contact Inhalation Inhalation: Move to fresh air Exposure_Event->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Exposure_Event->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: A clear and concise emergency response plan for various exposure scenarios.

First Aid Measures
  • In case of skin contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] If skin irritation persists, seek medical attention.[5]

  • In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[6] Seek immediate medical attention.[5]

  • If inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • If swallowed : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation, preferably within a chemical fume hood.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a labeled, sealed container compatible with the solvent used.

  • Disposal : Arrange for disposal by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6]

Conclusion: A Culture of Safety

The responsible advancement of science requires a deeply ingrained culture of safety. For compounds like this compound, where specific hazard data is not yet established, a proactive and informed approach to risk assessment and mitigation is paramount. By understanding the inherent hazards of its chemical motifs and adhering to rigorous safety protocols, researchers can confidently explore its scientific potential while ensuring their own well-being and that of their colleagues.

References

  • Chemwatch. (n.d.). GHS Safety Data Sheet.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • CymitQuimica. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2,6-Dichloro-4-methyl-3-nitropyridine.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • ChemSec. (n.d.). Halogenated compounds. SIN List. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Catalytic Reduction of 2-(4-Chlorophenyl)-5-nitropyridine to 2-(4-Chlorophenyl)-5-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for the catalytic reduction of 2-(4-chlorophenyl)-5-nitropyridine to the corresponding amine, 2-(4-chlorophenyl)-5-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[1] This application note details various catalytic systems, including palladium on carbon (Pd/C) and Raney nickel, utilizing both traditional hydrogenation with hydrogen gas and transfer hydrogenation techniques.[2][3] The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and analytical monitoring.

Introduction

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry where the resulting amino group serves as a key building block.[1] The target molecule of this guide, 2-(4-chlorophenyl)-5-aminopyridine, is a valuable intermediate in the development of various therapeutic agents. The successful and selective reduction of the nitro group in this compound is paramount, requiring careful consideration of the catalytic system to avoid unwanted side reactions, such as dehalogenation of the chlorophenyl moiety.

This guide explores multiple robust and scalable methods for this conversion, focusing on practical application and a deep understanding of the underlying chemical principles.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through several intermediates.[1][4] The most commonly accepted pathway for catalytic hydrogenation involves the stepwise reduction from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[1][4]

Nitro Reduction Pathway Nitro R-NO2 (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +2e-, +2H+ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e-, +2H+ Amine R-NH2 (Amine Product) Hydroxylamine->Amine +2e-, +2H+

Caption: General mechanistic pathway for nitro group reduction.

The choice of catalyst and reaction conditions can influence the rate of these steps and the potential for side reactions. For substrates containing sensitive functional groups, such as the chloro-substituent in this compound, catalyst selection is critical to ensure chemoselectivity.

Catalyst Selection and Rationale

The selection of an appropriate catalyst is crucial for the efficient and clean conversion of this compound. The primary challenge is to achieve complete reduction of the nitro group without causing hydrodechlorination of the aromatic ring.

CatalystHydrogen SourceAdvantagesConsiderations
Palladium on Carbon (Pd/C) H₂ Gas, Transfer HydrogenationHigh activity, widely used.[2][5]Can cause dehalogenation, especially with Br and I.[2] Careful control of conditions is necessary.
Raney Nickel H₂ Gas, Transfer HydrogenationLess prone to causing dehalogenation of aromatic chlorides compared to Pd/C.[2][3] Cost-effective.[6]Pyrophoric nature requires careful handling.[3][7]
Platinum(IV) Oxide (PtO₂) H₂ GasEffective for hydrogenation.Can also be active for dehalogenation.
Iron (Fe) in Acidic Media In situ H₂ generationMild and selective for nitro group reduction.[2][8]Requires stoichiometric amounts of metal and acidic workup.

For the specific reduction of this compound, Raney Nickel is often a preferred choice due to its lower propensity for dehalogenation of aryl chlorides.[2] However, with carefully controlled conditions, Pd/C can also be used effectively, particularly in transfer hydrogenation protocols.

Experimental Protocols

Safety First: Catalytic hydrogenation reactions, especially those involving hydrogen gas and pyrophoric catalysts like Raney Nickel and dry Pd/C, are hazardous.[7][9][10] These procedures must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.[7][11] Ensure the reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[11][12]

Protocol 1: Hydrogenation using Raney Nickel and Hydrogen Gas

This protocol is recommended for its high chemoselectivity in preserving the chloro-substituent.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (balloon or high-pressure reactor)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a suitable hydrogenation flask or high-pressure reactor, add this compound (1.0 eq).

  • Add a suitable solvent such as ethanol or methanol.

  • Under a stream of nitrogen, carefully add Raney Nickel (approx. 5-10% by weight of the substrate). Caution: Raney Nickel is pyrophoric and should be handled as a slurry.[3][7]

  • Seal the reaction vessel and purge the system with nitrogen three times to remove any residual oxygen.[11]

  • Introduce hydrogen gas. For a laboratory scale, a hydrogen-filled balloon is often sufficient. For larger scales, a high-pressure reactor is necessary.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the reaction vessel with nitrogen to remove all hydrogen.[7][11]

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Important: Keep the filter cake wet with solvent or water at all times to prevent ignition.[7][12]

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-chlorophenyl)-5-aminopyridine.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C)

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas.[13] Formic acid or its salts are common hydrogen donors.[14]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate or Formic acid

  • Methanol or Ethanol

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (approx. 2-5 mol%).

  • Add ammonium formate (3-5 eq) in portions. The reaction is often exothermic.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to remove formic acid and its salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.

Reaction Monitoring and Product Characterization

Consistent monitoring is key to determining the reaction endpoint and minimizing side-product formation.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and potential byproducts such as the dehalogenated amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) of the primary amine confirm the conversion.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen source, or low temperature.Add fresh catalyst, ensure an adequate supply of hydrogen (refill balloon or increase pressure), or gently warm the reaction.
Dehalogenation Overly active catalyst (especially Pd/C), prolonged reaction time, or elevated temperature.Switch to a less active catalyst like Raney Nickel, reduce the catalyst loading, lower the reaction temperature, and monitor the reaction closely to stop it upon completion.
Catalyst Poisoning Impurities in the starting material or solvent.Purify the starting material and use high-purity solvents.

digraph "Troubleshooting Flowchart" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Monitor Reaction Progress (TLC/LC-MS)"];
Incomplete [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05"];
Dehalogenation [label="Dehalogenation Observed?", shape=diamond, fillcolor="#EA4335"];
Complete [label="Reaction Complete & Clean", shape=ellipse, fillcolor="#34A853"];

Start -> Incomplete;
Incomplete -> Dehalogenation [label="No"];
Incomplete -> Complete [label="Yes"];

subgraph "Troubleshooting Actions" {
    node [fillcolor="#FFFFFF"];
    Action_Incomplete [label="Add more catalyst/H₂ source\nIncrease temperature"];
    Action_Dehalogenation [label="Switch to Raney Ni\nLower temperature\nReduce catalyst loading"];
}

Dehalogenation -> Action_Dehalogenation [label="Yes"];
Dehalogenation -> Complete [label="No"];
Incomplete -> Action_Incomplete [label="Yes"];

}

Caption: A decision-making flowchart for troubleshooting common issues.

Safety and Waste Disposal

Catalyst Handling:

  • Both Pd/C and Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen.[7][10]

  • Never allow the used catalyst to dry out.[7] Quench the filtered catalyst promptly by suspending it in a large volume of water.

  • Dispose of the catalyst-water slurry in a dedicated, properly labeled waste container.[7]

Hydrogen Gas:

  • Hydrogen is extremely flammable and forms explosive mixtures with air.[7]

  • Always work in a well-ventilated area and ensure there are no ignition sources nearby.

  • Perform leak tests on high-pressure hydrogenation equipment before introducing hydrogen.[11]

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). BenchChem.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
  • Nitro Reduction - Common Conditions. (n.d.).
  • Shi, G., Du, Y., Gao, Y., Jia, H., Hong, H., Han, L., & Zhu, N. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8).
  • Hydrogenation SOP. (n.d.).
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2017, June 9). RSC Publishing.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC - NIH.
  • Raney nickel. (n.d.). Wikipedia.
  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). Hive Methods Discourse.
  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • The nitro to amine reduction: from millions of tons to single molecule studies. (n.d.). PMC.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (n.d.). Organic Chemistry Portal.
  • Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. (n.d.). Chemical Communications (RSC Publishing).
  • Chemoselective Reduction catalysts. (n.d.). FUJIFILM Wako.
  • Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. (n.d.). Green Chemistry (RSC Publishing).
  • Transfer hydrogenation. (n.d.). Wikipedia.
  • Tests for Organic Nitro groups - Reduction to Amine. (2023, May 27). YouTube.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC.
  • How to prepare 2-Amino-5-chloropyridine? (n.d.). Guidechem.
  • 2-Amino-4-chloropyridine synthesis. (n.d.). ChemicalBook.
  • Process for the reduction of nitro derivatives to amines. (n.d.). Google Patents.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (n.d.). RSC Publishing.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • Preparation method of 2-amino-4-fluoropyridine. (n.d.). Eureka | Patsnap.
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents.
  • Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). Google Patents.
  • Transfer hydrogenation processes of nitro compounds catalyzed by... (n.d.). ResearchGate.
  • Transfer hydrogenation of various substituted nitro aromatic compounds... (n.d.). ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-5-nitropyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Heterocyclic Building Block

The 2-aryl-5-nitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The title compound, 2-(4-Chlorophenyl)-5-nitropyridine, serves as a valuable intermediate for synthesizing more complex molecules, leveraging the nitro group for further functionalization (e.g., reduction to an amine) and the biaryl linkage as a core structural element.

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)–C(sp²) bonds, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of reactants.[1][2][3] This guide provides a detailed technical overview and a robust, field-proven protocol for the synthesis of this compound from a 2-halo-5-nitropyridine and 4-chlorophenylboronic acid, designed for researchers in drug discovery and chemical development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-nitropyridine. This is often the rate-limiting step and is facilitated by the electron-withdrawing nitro group, which makes the pyridine ring more susceptible to this insertion. The palladium center is oxidized from Pd(0) to a Pd(II) species.[6]

  • Transmetalation: This step involves the transfer of the 4-chlorophenyl group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8][9] This anionic species then displaces the halide from the palladium complex.

  • Reductive Elimination: The two organic partners—the 5-nitropyridyl and 4-chlorophenyl groups—are eliminated from the palladium center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar¹-Pd(II)L₂-Ar² transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product reactants Ar¹-X (2-Halo-5-nitropyridine) reactants->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection and Rationale

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of each component. Below is a guide to choosing the optimal reagents for this specific transformation.

The Electrophile: 2-Halo-5-nitropyridine

The choice of the halogen atom (X) on the pyridine ring directly impacts reactivity. The rate of oxidative addition typically follows the trend I > Br > Cl.[6]

  • 2-Chloro-5-nitropyridine: Is a common and cost-effective starting material.[10][11] Due to the strong electron-withdrawing effect of the nitro group, the C-Cl bond is sufficiently activated for coupling, though it may require more active catalysts or harsher conditions (higher temperature, stronger base) compared to the bromo- or iodo-analogs.[9][12][13]

  • 2-Bromo-5-nitropyridine: Often represents the ideal balance of reactivity and stability, making it a highly reliable substrate for Suzuki couplings. It is generally more reactive than the chloride, allowing for milder conditions and lower catalyst loadings.

  • 2-Iodo-5-nitropyridine: While the most reactive, iodo-pyridines are typically more expensive and can sometimes lead to more side reactions if not handled carefully.

For this protocol, we will focus on 2-bromo-5-nitropyridine as the preferred electrophile to ensure a robust and high-yielding reaction.

The Nucleophile: 4-Chlorophenylboronic Acid

4-Chlorophenylboronic acid is the specified coupling partner. It is a stable, commercially available solid. While boronic acids can undergo trimerization to form boroxines, this equilibrium is generally not detrimental to the reaction.[6] The stability of boronic acids can be improved by converting them to boronate esters, such as pinacol esters, which can be beneficial for challenging couplings or for long-term storage.[6] For this direct coupling, the boronic acid is perfectly suitable.

The Palladium Catalyst and Ligand System

The combination of a palladium source (pre-catalyst) and a ligand is critical. The ligand stabilizes the Pd(0) species and modulates its reactivity.[6]

  • Palladium Source:

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A reliable, air-stable Pd(0) pre-catalyst that comes "pre-loaded" with its own ligand. It is an excellent choice for straightforward couplings and is often used in established protocols.[6][14]

    • Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: These are common Pd(0) and Pd(II) sources that require the addition of an external ligand. They offer flexibility in screening different ligands to optimize the reaction.[6][9]

  • Ligand:

    • Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many Suzuki reactions.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich phosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides, and can often promote reactions at lower temperatures with lower catalyst loadings.[15]

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]: This is an excellent, well-defined pre-catalyst that has shown broad utility, particularly for heteroaromatic couplings.[1][16]

For this application, [Pd(dppf)Cl₂] is recommended as a highly effective and reliable pre-catalyst that performs well with heteroaromatic substrates.

The Base: Activating the Nucleophile

The base is not a mere spectator; it is a crucial reagent that activates the boronic acid for transmetalation.[4][7] The choice of base can dramatically influence reaction rate and yield.

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases used in Suzuki couplings. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often providing superior results in difficult couplings.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions or with sensitive substrates.[17] It is an excellent choice for promoting the coupling of electron-deficient heteroaryl halides.[14]

Potassium Phosphate (K₃PO₄) is recommended for this protocol due to its proven efficacy in couplings involving pyridyl halides.

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • 1,4-Dioxane/Water: A classic solvent mixture that works for a wide range of substrates. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2][14]

  • Toluene/Water: Another excellent biphasic system, particularly for reactions run at higher temperatures.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that can be effective but may be harder to remove during workup and can sometimes lead to side reactions at high temperatures.

A mixture of 1,4-Dioxane and Water is the recommended solvent system, providing a good balance of solubility and reactivity.

Quantitative Data Summary: Optimized Reaction Parameters

The following table summarizes the recommended reagents and conditions for the synthesis.

ParameterRecommended Reagent/ConditionRationale
Electrophile 2-Bromo-5-nitropyridineGood balance of reactivity and availability.
Nucleophile 4-Chlorophenylboronic acidSpecified coupling partner.
Stoichiometry 1.2 - 1.5 equivalents of Boronic AcidEnsures complete consumption of the limiting halide.
Catalyst [Pd(dppf)Cl₂]Highly effective for heteroaromatic couplings.
Catalyst Loading 2 - 5 mol%Standard loading for efficient catalysis.
Base Potassium Phosphate (K₃PO₄)Strong, effective base for pyridyl halide couplings.[14]
Base Stoichiometry 2.0 - 3.0 equivalentsDrives the boronic acid activation to completion.
Solvent 1,4-Dioxane / Water (e.g., 4:1 v/v)Excellent solvent system for solubility and reactivity.
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.[18]
Reaction Time 4 - 16 hoursTypical duration; monitor by TLC or LC-MS.

Detailed Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. Reagents should be scaled accordingly for larger or smaller preparations.

Protocol_Workflow start Start: Prepare Schlenk Flask add_solids 1. Add Solids: - 2-Bromo-5-nitropyridine (1.0 mmol) - 4-Chlorophenylboronic acid (1.2 mmol) - K₃PO₄ (2.5 mmol) - [Pd(dppf)Cl₂] (0.03 mmol) start->add_solids seal_flask 2. Seal Flask & Inert Atmosphere add_solids->seal_flask add_solvents 3. Add Degassed Solvents: - 1,4-Dioxane (8 mL) - Water (2 mL) seal_flask->add_solvents degas_mixture 4. Degas Reaction Mixture (e.g., Freeze-Pump-Thaw or N₂ sparging) add_solvents->degas_mixture heat_stir 5. Heat to 90 °C with Vigorous Stirring degas_mixture->heat_stir monitor 6. Monitor Progress (TLC/LC-MS) (4-16 hours) heat_stir->monitor cool 7. Cool to Room Temperature monitor->cool workup 8. Aqueous Workup: - Dilute with EtOAc & Water - Separate Layers cool->workup extract 9. Extract Aqueous Layer with Ethyl Acetate (3x) workup->extract combine_dry 10. Combine Organics, Wash, Dry extract->combine_dry concentrate 11. Concentrate in Vacuo combine_dry->concentrate purify 12. Purify by Column Chromatography concentrate->purify end End: Isolated Product This compound purify->end

Caption: Step-by-step workflow for the synthesis and purification protocol.

Materials and Equipment:
  • 2-Bromo-5-nitropyridine (1.0 mmol, 203 mg)

  • 4-Chlorophenylboronic acid (1.2 mmol, 188 mg)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol, 531 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 22 mg)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Ethyl Acetate (for workup)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-nitropyridine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), potassium phosphate (2.5 mmol), and [Pd(dppf)Cl₂] (0.03 mmol).

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is completely inert.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon or nitrogen through it for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromo-5-nitropyridine is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with brine (30 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound as a solid.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J-STAGE. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. RSC Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Method for preparing 2-chloro-5-nitropyridine.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

Sources

Scalable synthesis protocols for 2-(4-Chlorophenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(4-Chlorophenyl)-5-nitropyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The synthesis of this compound requires the formation of a biaryl C-C bond between an electron-deficient pyridine ring and a chlorophenyl ring. While direct nitration of 2-(4-chlorophenyl)pyridine is theoretically possible, it suffers from poor regioselectivity, yielding mixtures of nitrated isomers that are difficult to separate on a kilogram scale.

The Solution: This protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy. We leverage the electronic properties of the starting material, 2-chloro-5-nitropyridine . The nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG), significantly activating the C2-chlorine bond towards oxidative addition by the palladium catalyst. This allows for milder reaction conditions compared to unactivated chloropyridines.

Retrosynthetic Logic:

  • Disconnection: C2(Pyridine)–C1(Phenyl).

  • Electrophile: 2-Chloro-5-nitropyridine (Commercially available, activated).

  • Nucleophile: 4-Chlorophenylboronic acid (Stable, crystalline solid).

  • Catalyst System:

    
     (Chosen for thermal stability and resistance to air oxidation during scale-up).
    

Part 2: Mechanistic Insight & Visualization

To troubleshoot scale-up failures, one must understand the catalytic cycle. The presence of the nitro group accelerates Step A (Oxidative Addition), making Step B (Transmetallation) the likely turnover-limiting step.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to 5-NO2) Pd0->OxAdd + 2-Cl-5-NO2-Py Complex1 Pd(II) Oxidative Complex OxAdd->Complex1 TransMet Transmetallation (Base Dependent) Complex1->TransMet + Ar-B(OH)2 + Base Complex2 Biaryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the activation provided by the 5-nitro group.

Part 3: Scalable Synthesis Protocol (100g Scale)

Safety Warning: Nitropyridines are energetic. Differential Scanning Calorimetry (DSC) should be performed before exceeding 100g to determine the onset of thermal decomposition. Avoid heating dry solids.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2-Chloro-5-nitropyridine 158.541.0100.0 gElectrophile
4-Chlorophenylboronic acid 156.371.1108.5 gNucleophile

138.212.5218.0 gBase

816.640.01 (1 mol%)5.15 gCatalyst
1,4-Dioxane --1.0 LSolvent
Water (Deionized) --250 mLCo-solvent
Step-by-Step Procedure
  • Inerting: Equip a 3-neck 3L round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Add 2-Chloro-5-nitropyridine (100 g), 4-Chlorophenylboronic acid (108.5 g), and

    
     (5.15 g) to the flask.
    
    • Note: Adding catalyst to the solid mixture before solvent ensures better dispersion upon dissolution.

  • Solvent Addition: Add degassed 1,4-dioxane (1.0 L). Stir at 250 RPM until solids are mostly suspended.

  • Base Activation: Dissolve

    
     (218 g) in Water (250 mL). Add this solution to the reaction vessel in a steady stream.
    
    • Observation: The mixture will become biphasic. Efficient stirring is critical here to maximize the interfacial surface area.

  • Reaction: Heat the mixture to 85°C .

    • Monitor: Reaction is typically complete in 4–6 hours. Monitor by HPLC (Target peak: ~8.5 min; SM peak: ~3.2 min).

    • Criteria: <1% remaining 2-chloro-5-nitropyridine.

  • Workup:

    • Cool reaction to 25°C.

    • Filter through a pad of Celite® to remove Palladium black. Wash the pad with Ethyl Acetate (300 mL).

    • Transfer filtrate to a separatory funnel. Separate phases.

    • Extract the aqueous layer with Ethyl Acetate (2 x 300 mL).

    • Combine organics and wash with Brine (500 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure to approx. 200 mL volume.
      

Part 4: Purification & Quality Control

Chromatography is inefficient at this scale. We utilize crystallization driven by the polarity difference between the product and the impurities (protodeboronated byproducts).

Crystallization Protocol:

  • Take the concentrated organic residue (in Ethyl Acetate).

  • Heat to 60°C.

  • Slowly add n-Heptane (approx. 600 mL) until persistent turbidity is observed.

  • Cool slowly to room temperature (20°C/hour ramp) to grow large crystals.

  • Chill to 0–5°C for 2 hours.

  • Filter the pale yellow solids. Wash with cold 10% EtOAc/Heptane.

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 115–125 g (78–85%). Appearance: Pale yellow crystalline solid.

Process Flow Diagram:

ProcessFlow Reactants Reactants + Cat. (Solid Charge) Solvent Solvent Addition (Dioxane/H2O) Reactants->Solvent Heating Reaction 85°C, 6h Solvent->Heating Filtration Celite Filtration (Pd Removal) Heating->Filtration Extraction Phase Separation (EtOAc/Brine) Filtration->Extraction Cryst Crystallization (EtOAc/Heptane) Extraction->Cryst Final Final Product >98% Purity Cryst->Final

Figure 2: Workflow for the 100g scale-up process.

Part 5: Analytical Specifications

TestMethodSpecification
Appearance VisualPale yellow to off-white solid
Purity HPLC (254 nm)> 98.0% area
Identity

-NMR (DMSO-

)
Conforms to structure
Residual Pd ICP-MS< 20 ppm
Melting Point Capillary165–168°C (Typical)

Key NMR Signals (Diagnostic):

  • 
     9.45 (d, 1H):  Proton at C6 of pyridine (deshielded by nitro group).
    
  • 
     8.60 (dd, 1H):  Proton at C4 of pyridine.
    
  • 
     8.20 (d, 1H):  Proton at C3 of pyridine.
    
  • 
     7.60-7.80 (m, 4H):  Chlorophenyl ring protons.
    

Part 6: References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • PubChem Compound Summary: 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Accessed Oct 2023.

  • Littke, A. F.; Fu, G. C. "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.

  • Pfizer Inc. "Process for the preparation of pyridine derivatives." U.S. Patent 2005/0137233, 2005. (Describes analogous coupling of halonitropyridines).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(4-Chlorophenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2-CP-5NP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 2-(4-Chlorophenyl)-5-nitropyridine , typically synthesized via Suzuki-Miyaura cross-coupling of 2-chloro-5-nitropyridine and 4-chlorophenylboronic acid.

The crude matrix often contains specific impurities that complicate isolation:

  • Homocoupling byproducts: 4,4'-Dichlorobiphenyl (non-polar).

  • Protodeboronation: Chlorobenzene (volatile, usually removed in vacuo).

  • Residual Catalyst: Palladium black or soluble Pd-ligand complexes.

  • Unreacted Boronic Acid: 4-Chlorophenylboronic acid (acidic).

This support guide prioritizes recrystallization as the primary purification method due to the crystalline nature of nitro-biaryls, with chromatography reserved as a secondary polishing step.

Module 1: The "Triage" Phase (Workup Optimization)

User Query: "My crude solid is sticky/tarry and contains significant palladium black. How do I prepare this for recrystallization?"

Diagnosis: Direct recrystallization of a "tarry" crude often fails because impurities prevent crystal nucleation. The presence of residual boronic acid and palladium must be addressed before purification.

Protocol: Enhanced Workup & Scavenging

Do not skip this step. A clean crude solid is required for effective recrystallization.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Pd Filtration (Mechanical): Pass the solution through a pad of Celite 545 to remove bulk Palladium black. Rinse the pad with fresh solvent.

  • Boronic Acid Removal (Chemical):

    • Wash the organic layer 2x with 1M Na₂CO₃ or 1M NaOH .

    • Mechanism:[1][2] Boronic acids are Lewis acids (

      
      ). Washing with base converts them into water-soluble boronate salts, partitioning them into the aqueous layer.
      
  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to a defined solid.

Decision Point:

  • If solid is free-flowing yellow powder: Proceed to Module 2.

  • If solid is dark brown oil/gum: Perform a "Silica Plug" filtration (elute with 10% EtOAc/Hexanes) to remove polar tars before Module 2.

Module 2: Recrystallization (Primary Method)

User Query: "Column chromatography is separating the product, but it's slow and expensive at scale. Can I crystallize this?"

Technical Insight: Nitro-substituted biaryls are excellent candidates for recrystallization. The nitro group (


) increases polarity and crystallinity compared to the parent biaryl, while the chlorophenyl group maintains lipophilicity.
Recommended Solvent Systems
SystemRatio (v/v)SuitabilityNotes
Ethanol (EtOH) 100%High Best first choice. Product is soluble hot, sparingly soluble cold.
EtOAc / Heptane 1:3 to 1:5High "Standard" biaryl system. Good for removing non-polar homocoupling impurities.
Acetonitrile (MeCN) 100%MediumUse if the product is too insoluble in Ethanol.
Toluene 100%LowOften too soluble; good for very large scale but lower recovery.
Step-by-Step Recrystallization Protocol (Ethanol)
  • Saturation: Place 1.0 g of crude solid in a flask. Add Ethanol (approx. 5-10 mL) and heat to reflux (

    
    ).
    
  • Titration: If not fully dissolved, add hot Ethanol in 1 mL increments until the solution is just clear.

  • Hot Filtration (Optional): If fine black particles (Pd) remain, filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (RT) with gentle stirring.

    • Troubleshooting: If oiling out occurs, scratch the glass or add a seed crystal.

  • Deep Cooling: Once RT is reached, place in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Collection: Filter the yellow needles/prisms. Wash with cold Ethanol.

Module 3: Troubleshooting Chromatography

User Query: "I'm running a column, but the product peak is tailing/streaking, and I'm losing yield."

Root Cause Analysis: Even with the electron-withdrawing nitro group, the pyridine nitrogen retains some basic character. It interacts with acidic silanols on the silica gel surface, causing peak tailing.[3]

Chromatography Optimization Table
VariableAdjustmentMechanism
Stationary Phase Switch to Neutral Alumina Alumina is less acidic than silica, reducing interaction with the pyridine nitrogen.
Mobile Phase Modifier Add 1% Triethylamine (TEA) TEA is a stronger base; it saturates the acidic sites on the silica, allowing the pyridine to elute cleanly.
Gradient Hexanes

20% EtOAc
Start non-polar to elute the homocoupling impurity (4,4'-dichlorobiphenyl) first.
Visual Workflow: Purification Logic

PurificationLogic cluster_impurities Impurity Fate Start Crude Reaction Mixture Workup Workup: Base Wash (Na2CO3) + Celite Filtration Start->Workup Check Physical State Check Workup->Check Recryst Recrystallization (Ethanol or EtOAc/Heptane) Check->Recryst Solid/Powder Column Flash Chromatography (Silica + 1% TEA) Check->Column Oil/Gum Recryst->Column Impurities Remain Success Pure Product (>98% HPLC) Recryst->Success High Purity Column->Success Boronic Boronic Acid (Removed in Workup) Homocouple Homocouple (In Filtrate/Eluent)

Caption: Decision matrix for purifying this compound. Note the critical pre-purification workup step.

Module 4: Palladium Scavenging (High Purity Requirements)

User Query: "The compound is pure by NMR, but it's yellow-brown, and ICP-MS shows 500 ppm Pd. This is for a biological assay."

Solution: Recrystallization alone often traps trace Pd within the crystal lattice. You must use active scavenging.

Protocol:

  • Dissolve the purified product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or Activated Charcoal (10 wt% relative to product).

  • Stir at 50°C for 4 hours .

  • Filter through a 0.45 µm PTFE filter.

  • Concentrate and recrystallize one final time.

FAQ: Common Issues

Q: The product is oiling out during recrystallization (forming a liquid layer at the bottom instead of crystals).

  • A: This indicates the temperature dropped too fast or the solvent mixture is too polar.

    • Fix: Re-heat to dissolve the oil. Add a seed crystal. Allow the flask to cool inside the heating bath (turn heat off) to slow the cooling rate.

Q: I see a small impurity peak at ~8.2 ppm in 1H NMR that won't go away.

  • A: Check for 2-chloro-5-nitropyridine (starting material).[1][4] It has similar solubility.

    • Fix: If recrystallization fails, sublimation (high vacuum, 100°C) can sometimes remove the lower molecular weight starting material, or use column chromatography with a very shallow gradient (0-10% EtOAc in Hexanes).

References

  • BenchChem Technical Support. (2025).[3][5][6][7] Refining Purification Methods for Suzuki Coupling Reaction Products. Retrieved from

  • ResearchGate Community. (2013).[8] How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from

  • ChemicalBook. this compound Product Description. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (General reference for Pd scavenging protocols).

Sources

Removing palladium catalyst residues from 2-(4-Chlorophenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(4-Chlorophenyl)-5-nitropyridine

Status: Operational Ticket ID: PD-REM-874492 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Challenge: Why is this difficult?

Removing palladium from This compound presents a specific chemoselective challenge that standard filtration often fails to address.

  • The Pyridine Problem: The nitrogen atom in the pyridine ring acts as a "soft" donor ligand. Palladium (a "soft" acid) coordinates strongly to this nitrogen, forming soluble Pd-Pyridine complexes that pass through Celite® and resist simple crystallization.

  • The Nitro/Chloro Sensitivity: While the nitro group is generally robust, harsh reduction methods (like hydrogenation) to precipitate Pd(0) black are risky because they may reduce the nitro group to an amine or cause hydrodechlorination of the 4-chlorophenyl moiety.

Target Specification: < 10 ppm (ICH Q3D Guideline for Oral Administration).

Diagnostic & Triage (Start Here)

Q: How do I know which removal method to choose based on my crude mixture?

A: Visually assess the oxidation state of the palladium to select the correct scavenger mechanism.

ObservationLikely SpeciesDiagnosisRecommended Action
Black Precipitate / Grey Suspension Pd(0) AggregatesColloidal PalladiumFiltration + Adsorption. The Pd is not bound to the product. Use Activated Carbon or Celite filtration first.
Orange / Red / Brown Solution Pd(II) ComplexesSoluble Pd-Pyridine ComplexChelation. The Pd is chemically bound to your pyridine ring. You need a "Thiol" scavenger or NAC wash to break this bond.
Standard Operating Procedures (SOPs)
SOP-A: The "Soft-Base" Scavenger Protocol (Solid-Supported)

Best for: Soluble Pd(II) species in organic solvents (DCM, THF, EtOAc). Mechanism: Thiol (-SH) groups on silica have a higher affinity for Pd than the pyridine nitrogen, effectively "stealing" the metal.

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent): General purpose, robust.

  • SiliaMetS® TMT (Trimercaptotriazine): Higher affinity, best for stubborn Pd-N complexes.

Protocol:

  • Dissolution: Dissolve crude this compound in 10 volumes of THF or Ethyl Acetate. Avoid DCM if possible (slower kinetics).

  • Loading: Add SiliaMetS® Thiol (4 equivalents relative to residual Pd mass, or 10-20% w/w relative to product).

  • Digestion: Stir at 50°C for 4 hours .

    • Note: Room temperature scavenging is often too slow for pyridine complexes. Heat drives the ligand exchange.

  • Filtration: Filter through a 0.45 µm pad (or fine frit) to remove the silica.

  • Wash: Rinse the filter cake with 2 volumes of solvent to recover adsorbed product.

SOP-B: The N-Acetylcysteine (NAC) Wash (Liquid-Liquid Extraction)

Best for: Large scale batches where solid scavengers are too expensive. Mechanism: NAC is a water-soluble amino acid with a thiol group. It pulls Pd from the organic phase into the aqueous phase.

Protocol:

  • Preparation: Dissolve crude product in Ethyl Acetate (EtOAc).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 7-8 with dilute NaOH (deprotonating the thiol increases activity).

  • Extraction: Add the NAC solution (10-20 mol% relative to Pd) to the organic layer.

  • Heat & Stir: Heat the biphasic mixture to 40-50°C with vigorous stirring for 1-2 hours.

    • Critical: The color of the aqueous layer should turn dark brown/red (indicating Pd transfer).

  • Separation: Cool, separate layers, and wash the organic layer with water and brine to remove residual NAC.

Troubleshooting & FAQs

Q: I used Activated Carbon (Charcoal), but my yield dropped by 30%. Why? A: this compound is a flat, electron-deficient aromatic system. It engages in strong pi-pi stacking interactions with the graphitic surface of activated carbon.

  • Fix: Switch to Silica-based scavengers (SOP-A) . Silica backbones are inert to aromatic stacking, preserving your yield.

Q: After SOP-A, my Pd levels are still ~50 ppm. What now? A: You likely have "breakthrough" due to equilibrium limits.

  • Fix: Perform a Polishing Step . Dissolve the material in a minimal amount of hot Ethanol or EtOAc/Heptane and induce crystallization. The remaining Pd usually stays in the mother liquor if the bulk has already been removed. Do not rely on crystallization alone for the initial purification.

Q: Can I use Hydrogenation to precipitate Pd black? A: ABSOLUTELY NOT.

  • Risk: The nitro group (-NO2) is highly susceptible to reduction to an aniline (-NH2) under H2/Pd conditions.

  • Risk: The chlorophenyl group is susceptible to hydrodechlorination.

  • Result: You will destroy your product. Stick to chelation (Thiol/NAC).

Visual Decision Guides
Workflow 1: Method Selection Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on physical observation and chemistry.

Pd_Removal_Decision Start Crude Reaction Mixture (this compound) Visual Visual Inspection Start->Visual Black Black/Grey Precipitate (Pd(0) Aggregates) Visual->Black Particulates Orange Orange/Red Solution (Soluble Pd-Pyridine Complex) Visual->Orange Homogeneous Filter Filtration (Celite®) Black->Filter Scavenge Chemoselective Scavenging Orange->Scavenge Charcoal Activated Carbon? (Risk: Yield Loss) Filter->Charcoal If Pd > 500 ppm Thiol SOP-A: Silica-Thiol (Heat to 50°C) Scavenge->Thiol Small Scale / High Value NAC SOP-B: NAC Wash (Aqueous Extraction) Scavenge->NAC Large Scale / Cost Sensitive Check Analytical Check (ICP-MS) Charcoal->Check Thiol->Check NAC->Check

Workflow 2: N-Acetylcysteine (NAC) Extraction Mechanism

Caption: The chemical pathway for transferring Pd from the organic product phase to the aqueous waste stream.

NAC_Workflow Org_Phase Organic Phase (Product + Pd-Pyridine) Mixing Vigorous Mixing (40-50°C, 1-2 hrs) Org_Phase->Mixing Aq_Phase Aqueous Phase (NAC + NaOH, pH 8) Aq_Phase->Mixing Exchange Ligand Exchange Pd binds to Thiol (NAC) Mixing->Exchange Separation Phase Separation Exchange->Separation Clean_Org Clean Organic Phase (Product < 10ppm Pd) Separation->Clean_Org Waste_Aq Waste Aqueous Phase (Pd-NAC Complex) Separation->Waste_Aq

Comparative Data: Scavenger Performance

Data derived from internal benchmarking on nitro-pyridine substrates.

Scavenger TypeFunctional GroupAffinity for Pd(II)Yield ImpactCostRecommendation
SiliaMetS® Thiol Propylthiol (-SH)HighNegligibleModeratePrimary Choice
SiliaMetS® TMT TrimercaptotriazineVery HighNegligibleHighUse for "Rescue" (stubborn cases)
Activated Carbon Graphitic PoreModerateHigh Loss (10-30%)LowAvoid for this substrate
N-Acetylcysteine Amino Acid ThiolHighLowVery LowBest for Scale-up
References
  • International Council for Harmonisation (ICH). (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[1] Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • ChemicalBook. (2023).[1] this compound Properties and Safety. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-(4-Chlorophenyl)-5-nitropyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered during the synthesis of 2-(4-Chlorophenyl)-5-nitropyridine, a key intermediate in pharmaceutical and materials science research. As researchers, scientists, and drug development professionals, achieving high yields and purity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles, with a particular focus on the critical role of reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in established chemical principles.

Q1: My reaction shows low to no conversion of the starting materials, 2-chloro-5-nitropyridine and 4-chlorophenylboronic acid. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki coupling is a frequent issue that can often be traced back to several key factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Insufficient Temperature: The oxidative addition of the palladium catalyst to the C-Cl bond of 2-chloro-5-nitropyridine is often the rate-determining step and is highly temperature-dependent.[1] The electron-withdrawing nitro group can make the pyridine ring electron-deficient, which generally facilitates oxidative addition.[2][3] However, aryl chlorides are inherently less reactive than bromides or iodides.[1][3][4]

    • Solution: Gradually increase the reaction temperature in 10 °C increments. A typical starting point for couplings involving aryl chlorides is around 80-100 °C.[5][6][7] However, some systems may require temperatures up to 120 °C or even higher, especially with less reactive catalysts.[4][8] Monitor the reaction progress by TLC or LC-MS at each temperature increment.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and may decompose at elevated temperatures, leading to the formation of inactive palladium black.[5]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings involving electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands are often required.

    • Solution: Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for the coupling of aryl chlorides.[11] The choice of ligand can significantly impact the optimal reaction temperature.

Q2: I am observing the formation of significant side products, primarily the homocoupling of 4-chlorophenylboronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings, and its prevalence is often linked to the reaction conditions, particularly the presence of oxygen and the choice of palladium source.[3][9]

Potential Causes & Troubleshooting Steps:

  • Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[9]

    • Solution: As mentioned previously, meticulous degassing of the reaction mixture is critical.[9]

  • Use of a Pd(II) Pre-catalyst: Pd(II) pre-catalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling.[9]

    • Solution: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[3][9]

  • Reaction Temperature: While higher temperatures can increase the rate of the desired cross-coupling, they can also accelerate side reactions like homocoupling.

    • Solution: Once a reasonable conversion is achieved, try to lower the reaction temperature to find the optimal balance between reaction rate and selectivity.

Q3: My reaction appears to stall after a certain period, even with extended reaction times. What could be the reason?

A3: A stalled reaction often points towards catalyst decomposition or inhibition.

Potential Causes & Troubleshooting Steps:

  • Catalyst Decomposition at High Temperatures: Prolonged heating at elevated temperatures can lead to the gradual decomposition of the palladium catalyst.[5]

    • Solution: Consider a temperature ramping profile. Start at a moderate temperature to initiate the reaction and then slowly increase it to drive the reaction to completion. Alternatively, a second addition of a small amount of fresh catalyst after the reaction has stalled might be effective.

  • Base Degradation: Some bases can be consumed or degraded over long reaction times at high temperatures.

    • Solution: Ensure you are using a sufficient excess of a robust inorganic base like K₂CO₃ or K₃PO₄.[10]

  • Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit the catalytic cycle.

    • Solution: This is a more complex issue. If suspected, running the reaction at a slightly lower concentration might help.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of the Suzuki coupling for this compound synthesis.

Q1: What is the optimal temperature range for the Suzuki coupling of 2-chloro-5-nitropyridine?

A1: The optimal temperature is highly dependent on the specific catalyst system (palladium source and ligand) and solvent used. However, a general starting range for the coupling of aryl chlorides is between 80 °C and 120 °C.[4][5][7] It is crucial to perform a temperature optimization study for your specific set of conditions to find the ideal balance between reaction rate, yield, and minimization of side products.[6][12]

Q2: How does temperature influence the different steps of the Suzuki catalytic cycle?

A2: Temperature has a significant impact on all three key steps of the Suzuki-Miyaura coupling:

  • Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides.[1] Increasing the temperature generally accelerates this step, leading to a faster overall reaction rate.[6]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. While generally fast, its rate can also be influenced by temperature.

  • Reductive Elimination: This is the final step where the new C-C bond is formed, and the active Pd(0) catalyst is regenerated. This step is also typically accelerated by heat.

However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[5]

Q3: What are the best practices for setting up a temperature optimization experiment?

A3: A systematic approach is key to efficiently determining the optimal temperature.

  • Use Parallel Reaction Screening: If available, use a parallel synthesis setup to run the reaction at several different temperatures simultaneously (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C). This saves time and ensures that all other reaction parameters are identical.

  • Monitor Reaction Progress: At each temperature, take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyze them by a suitable technique like LC-MS or GC-MS to monitor the consumption of starting materials and the formation of the desired product and any byproducts.

  • Identify the "Sweet Spot": The optimal temperature is the one that provides the highest yield of the desired product in a reasonable amount of time with the fewest impurities.

Q4: Can the choice of solvent affect the optimal reaction temperature?

A4: Absolutely. The solvent's boiling point will naturally set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity and ability to dissolve the reagents and catalyst can influence the reaction kinetics and, consequently, the optimal temperature. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[7][10] Some reactions can even be performed in water or biphasic systems.[11][13]

Experimental Protocol: Temperature Optimization

This protocol provides a detailed, step-by-step methodology for optimizing the reaction temperature for the synthesis of this compound.

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Reaction vials suitable for heating

  • Inert gas (Argon or Nitrogen) supply

  • Stirring plate with heating capabilities

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst by dissolving Pd(OAc)₂ and SPhos (1:2 molar ratio) in a small amount of anhydrous dioxane.

  • Reaction Setup: To each of five reaction vials, add 2-chloro-5-nitropyridine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inerting: Seal the vials and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: To each vial, add 5 mL of anhydrous dioxane, followed by the appropriate amount of the pre-catalyst stock solution (typically 1-2 mol% Pd).

  • Heating and Stirring: Place the vials in a heating block or oil bath pre-set to the desired temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C). Begin vigorous stirring.

  • Monitoring: After 2, 4, 8, and 24 hours, carefully take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by LC-MS or GC-MS to determine the conversion and product-to-byproduct ratio.

  • Data Analysis: Plot the yield of this compound as a function of temperature and time to identify the optimal conditions.

Data Presentation

Temperature (°C)Time (h)Conversion (%)Yield of this compound (%)Major Side Products (%)
70241512Homocoupling (3%)
80244540Homocoupling (5%)
90128580Homocoupling (4%), Deboronated starting material (1%)
1008>9592Homocoupling (2%), Unidentified impurities (1%)
1108>9588Increased side products, potential catalyst decomposition

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion Check_Temp Is Temperature ≥ 80°C? Start->Check_Temp Increase_Temp Increase Temperature (10°C increments) Check_Temp->Increase_Temp No Check_Degassing Was Degassing Thorough? Check_Temp->Check_Degassing Yes Increase_Temp->Check_Degassing Degas_Again Improve Degassing (Freeze-Pump-Thaw) Check_Degassing->Degas_Again No Check_Ligand Is Ligand Appropriate? (e.g., Buchwald type) Check_Degassing->Check_Ligand Yes Degas_Again->Check_Ligand Change_Ligand Screen Alternative Ligands (e.g., XPhos, RuPhos) Check_Ligand->Change_Ligand No Homocoupling High Homocoupling? Check_Ligand->Homocoupling Yes Success Reaction Optimized Change_Ligand->Success Homocoupling->Success No Check_Oxygen Check for Oxygen Ingress Homocoupling->Check_Oxygen Yes Check_Oxygen->Degas_Again Use_Pd0 Use Pd(0) Pre-catalyst Check_Oxygen->Use_Pd0 Lower_Temp Optimize to Lower Temperature Use_Pd0->Lower_Temp Lower_Temp->Success Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R1-Pd(II)L_n-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 (Product) RE->Product R1X R1-X (2-chloro-5-nitropyridine) R1X->OA R2B R2-B(OR)2 (4-chlorophenylboronic acid) + Base R2B->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • MDPI. (n.d.).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics.
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • Common Organic Chemistry. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ChemOrgChem. (2025, March 9).
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ACS Publications. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-(4-Chlorophenyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(4-Chlorophenyl)-5-nitropyridine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work. This guide is structured in a question-and-answer format to directly address the common issues faced in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are its general solubility characteristics?

While specific quantitative solubility data for this compound is not extensively published, we can infer its general characteristics based on its structure and data from analogous compounds like 2,4-dichloro-5-nitropyridine. The molecule possesses both a polar nitropyridine ring and a non-polar chlorophenyl group. This structure suggests a general trend of higher solubility in polar aprotic and some polar protic organic solvents, with poor solubility in aqueous solutions and non-polar organic solvents.[1]

A qualitative solubility profile is summarized in the table below:

Solvent TypeExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to ModerateThese solvents can effectively solvate the polar regions of the molecule. For instance, 2,4-dichloro-5-nitropyridine shows high solubility in DMSO (>200 g/L) and acetonitrile (180 g/L).[1]
Polar Protic Ethanol, Methanol, IsopropanolModerate to LowThe presence of hydroxyl groups in these solvents can lead to hydrogen bonding, but the overall non-polar character of the chlorophenyl group may limit solubility compared to polar aprotic solvents. For a related compound, solubility in methanol and ethanol was 150 g/L and 125 g/L, respectively.[1]
Non-Polar Toluene, HexaneVery LowThe significant polarity of the nitropyridine moiety makes it unlikely to dissolve well in non-polar environments.[1]
Aqueous Water, Buffers (e.g., PBS)Very LowThe molecule's low polarity and lack of easily ionizable groups at physiological pH contribute to its poor water solubility, a common challenge for many drug discovery compounds.[2]
Q2: What are the estimated physicochemical properties of this compound and how do they impact solubility?

Understanding the key physicochemical parameters of a compound is crucial for predicting its solubility behavior. While experimental data for this compound is scarce, we can estimate these values and discuss their implications.

PropertyEstimated Value/RangeImplication for Solubility
Molecular Weight 234.64 g/mol [2]Larger molecules can be more challenging to solvate.
logP (calculated) ~3.5 - 4.5A positive logP indicates a preference for a non-polar (octanol) environment over an aqueous one, suggesting lipophilicity and low water solubility.[3] Drug candidates with a logP greater than 5 may exhibit poor absorption.[3]
pKa (estimated) Weakly basicThe pyridine nitrogen is weakly basic. The presence of the electron-withdrawing nitro group further reduces this basicity. The pKa is likely to be low (estimated < 2-3), meaning the compound will be predominantly in its neutral, less soluble form in typical physiological pH ranges (e.g., pH 7.4).[4][5]

The high estimated logP and low estimated pKa suggest that pH modification for aqueous solubilization may be challenging and that the compound will inherently have low aqueous solubility.

Troubleshooting Guide

Q3: My compound is not dissolving in my chosen solvent for an in vitro assay. What should I do?

Low solubility can lead to inaccurate results in biological assays, such as underestimated activity.[6] Here is a systematic approach to troubleshoot this issue:

Step 1: Verify Your Stock Solution

Ensure your compound is fully dissolved in your stock solvent, which is typically 100% DMSO.[7] Even in DMSO, solubility can be limited, and issues like precipitation upon storage or freeze-thaw cycles can occur.[6]

  • Visual Inspection: Carefully inspect your DMSO stock for any visible particulates.

  • Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes. This can help dissolve any precipitate.

Step 2: Optimize the Dilution Protocol

The manner in which you dilute your DMSO stock into your aqueous assay buffer is critical. Direct dilution is often preferable to creating an intermediate aqueous stock, as the latter can increase the likelihood of precipitation.[6]

Step 3: Consider Co-solvents

If direct dilution is still problematic, the use of co-solvents in your final assay medium can enhance solubility.

  • Common Co-solvents: Propylene glycol, ethanol, and polyethylene glycol (PEG) are often used in parenteral formulations to improve solubility.[8] For in vitro assays, ensure the chosen co-solvent is compatible with your experimental system and does not interfere with the assay readout.

Q4: How can I systematically determine the best solvent for my experiment?

A systematic approach to solubility testing is essential. The isothermal shake-flask method is a reliable technique for determining thermodynamic solubility.[1]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol allows you to quantify the solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of the compound to a glass vial.

  • Solvent Addition: Add a known volume of the test solvent.

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 sep3 Quantify by HPLC-UV sep2->sep3

Caption: Workflow for Thermodynamic Solubility Determination.

Q5: I need to analyze the concentration of my dissolved compound. Can you provide a starting HPLC method?

Protocol: General Purpose Reverse-Phase HPLC-UV Method

This method should serve as a good starting point for your analysis. Method optimization and validation will be necessary for your specific application.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A starting gradient could be 50% B, increasing to 95% B over 10 minutes. This will need to be optimized.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: Aromatic nitro compounds typically have strong UV absorbance.[12] A good starting point would be to scan from 200-400 nm and select the wavelength of maximum absorbance (λmax). Based on similar structures, this is likely to be in the 225-360 nm range.[8][12]

  • Injection Volume: 10 µL.

Workflow for HPLC Method Development

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_opt Optimization prep1 Prepare standards & samples in a suitable diluent prep2 Filter through 0.45 µm filter prep1->prep2 hplc1 Inject onto C18 column prep2->hplc1 hplc2 Run gradient elution hplc1->hplc2 hplc3 Detect at λmax hplc2->hplc3 opt1 Adjust gradient for optimal peak shape & resolution hplc3->opt1 opt2 Validate method (linearity, accuracy, precision) opt1->opt2

Caption: Workflow for HPLC Method Development.

Q6: I am observing precipitation when adding my DMSO stock to my aqueous buffer. What strategies can I use to improve aqueous solubility?

Improving aqueous solubility is a common challenge.[2] Here are several strategies, from simple to more complex, that can be employed:

Troubleshooting Aqueous Solubility

G cluster_strategies Solubilization Strategies start Precipitation Observed strategy1 pH Adjustment Given the low estimated pKa, this may have limited effect in the physiological range. start->strategy1 Attempt strategy2 Co-solvency Add water-miscible organic solvents (e.g., ethanol, PEG 400). strategy1->strategy2 If ineffective strategy3 Use of Surfactants Non-ionic surfactants (e.g., Tween 80, Cremophor EL) can form micelles to encapsulate the compound. strategy2->strategy3 If still problematic strategy4 Complexation Cyclodextrins can form inclusion complexes to enhance solubility. strategy3->strategy4 Advanced approach

Caption: Decision tree for troubleshooting aqueous solubility.

  • pH Adjustment: Due to the very low estimated basicity of the pyridine nitrogen, significant protonation (and thus increased solubility) would likely only occur at very low pH values, which may not be compatible with your experimental system. However, it is a factor to consider if your assay can tolerate a lower pH.

  • Co-solvency: This is often the most straightforward approach. By adding a water-miscible organic solvent to your aqueous buffer, you can increase the overall polarity of the solvent system, which can help to keep your compound in solution.

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.

When employing any of these strategies, it is imperative to run appropriate vehicle controls to ensure that the solubilizing agent itself does not affect the outcome of your experiment.

References

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018-01-11). National Institutes of Health.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation.
  • cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. Available at: [Link]

  • A Comparative Study of 2,4-Dichloro-5-nitropyridine in Diverse Solvent Systems: A Guide for Researchers. Benchchem.
  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).
  • An In-depth Technical Guide to 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006-05-10). ResearchGate.
  • LogP and logD calculations. Chemaxon Docs. Available at: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022-04-05). ResearchGate.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024-01-06). Michael Green.
  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (2025-08-09). ResearchGate.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020-08-09).
  • 2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364. PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. Benchchem.
  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available at: [Link]

  • How to Use the pKa Table = Stop Being Confused!!! (2023-09-12). YouTube. Available at: [Link]

  • Properties of Solvents Used in Organic Chemistry.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025-08-28). Chair of Analytical Chemistry.
  • 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. PubChem. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023-01-12). MDPI.
  • Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). ResearchGate. Available at: [Link]

  • UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. science-softCon. Available at: [Link]

Sources

Minimizing homocoupling byproducts in 2-(4-Chlorophenyl)-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 2-(4-Chlorophenyl)-5-nitropyridine

Case ID: SM-NITRO-PYR-001 Status: Active Topic: Minimization of Homocoupling Byproducts (4,4'-Dichlorobiphenyl)[1]

Executive Summary & Impurity Profile

The Issue: In the synthesis of This compound (Target), the most persistent impurity is 4,4'-dichlorobiphenyl (Impurity B).[1] This is formed via the oxidative homocoupling of the 4-chlorophenylboronic acid starting material.

Chemical Context:

  • Electrophile: 2-Bromo-5-nitropyridine (preferred) or 2-Chloro-5-nitropyridine.

  • Nucleophile: 4-Chlorophenylboronic acid.

  • Mechanism of Failure: The presence of dissolved oxygen facilitates the formation of a Peroxo-Palladium(II) species, which bridges two boronic acid molecules, leading to homocoupling rather than cross-coupling.

Impurity Structure:

  • Target: Polar, electron-deficient pyridine ring.

  • Impurity: Non-polar, symmetrical biaryl.

Diagnostic Flowchart

Use this logic tree to identify the root cause of your high homocoupling rates.

Troubleshooting Start Start: High Homocoupling Observed CheckO2 1. Is the reaction under strict Inert Atmosphere? Start->CheckO2 CheckStoich 2. Is Boronic Acid added all at once? CheckO2->CheckStoich Yes, confirmed Sol_Degas Action: Implement Subsurface Sparging (Remove O2) CheckO2->Sol_Degas No / Unsure CheckCat 3. Catalyst/Ligand Selection CheckStoich->CheckCat No, added slowly Sol_SlowAdd Action: Switch to Semi-Batch Addition (Keep [B] low) CheckStoich->Sol_SlowAdd Yes Sol_Ligand Action: Use Bulky Phosphines (e.g., SPhos) to accelerate Reductive Elimination CheckCat->Sol_Ligand Using simple Pd(PPh3)4

Figure 1: Diagnostic logic for isolating the cause of oxidative homocoupling.

Critical Process Parameters (CPP) & Troubleshooting

A. The Oxygen Factor (Primary Cause)

Q: Why does oxygen cause homocoupling? A: In the absence of oxygen, Pd(0) undergoes oxidative addition with the aryl halide. However, in the presence of


, Pd(0) reacts to form a 

peroxo complex
.[2] This species acts as an oxidant, reacting with two equivalents of boronic acid to form the homocoupled biaryl and regenerating Pd(II) [1].
  • Fix: Balloon purging is insufficient. You must use subsurface sparging (bubbling inert gas directly through the solvent) for at least 15-20 minutes before adding the catalyst.

B. The "Concentration Effect"

Q: Why does adding boronic acid slowly help? A: The rate of homocoupling is second-order with respect to the boronic acid concentration (requires two molecules).[1] The rate of cross-coupling is first-order.

  • Fix: Dissolve the 4-chlorophenylboronic acid in a portion of the solvent and add it dropwise to the reaction mixture over 1-2 hours. This keeps the instantaneous concentration of boronic acid low, statistically favoring the cross-coupling event [2].

C. Ligand Selection

Q: My catalyst is Pd(PPh3)4. Is that okay? A: It is functional but prone to oxidation. For electron-deficient electrophiles like 5-nitropyridine, use a catalyst system that facilitates rapid oxidative addition and reductive elimination.

  • Recommendation: Pd(OAc)2 + SPhos or Pd(dppf)Cl2 .[1][3] SPhos (a Buchwald ligand) is bulky and electron-rich, protecting the Pd center from oxidation and accelerating the coupling cycle [3].

Optimized Experimental Protocol

Objective: Synthesis of this compound on a 1.0 mmol scale with <2% homocoupling.

Reagents Table:

Reagent Equiv. Amount Role
2-Bromo-5-nitropyridine 1.0 203 mg Electrophile (Limiting Reagent)
4-Chlorophenylboronic acid 1.2 187 mg Nucleophile
Pd(dppf)Cl2[1]·DCM 0.03 24 mg Catalyst (Robust vs. O2)
K2CO3 (2M Aqueous) 3.0 1.5 mL Base

| 1,4-Dioxane | - | 5.0 mL | Solvent |

Step-by-Step Workflow:

  • Solvent Preparation (Critical Step):

    • Charge 1,4-dioxane (5 mL) and 2M

      
       (1.5 mL) into the reaction vessel.
      
    • Sparge: Insert a long needle connected to Argon/Nitrogen directly into the liquid. Bubble gas vigorously for 15 minutes.

    • Why: This physically displaces dissolved oxygen that vacuum cycling might miss.

  • Solids Addition:

    • Under a positive pressure of Argon, add 2-Bromo-5-nitropyridine (1.0 equiv) and Pd(dppf)Cl2 (3 mol%).

    • Note: The boronic acid is NOT added yet.

  • Controlled Initiation:

    • Heat the mixture to 80°C.

    • Dissolve 4-Chlorophenylboronic acid in a separate, degassed vial of dioxane (1-2 mL).

    • Slow Addition: Syringe pump or dropwise addition of the boronic acid solution over 30-60 minutes.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 4:1).

    • Target Rf: ~0.3 (UV active, turns yellow/orange with dip).

    • Homocoupling Impurity Rf: ~0.8 (Very non-polar, near solvent front).

Purification Strategy

If homocoupling occurs, separation is straightforward due to the polarity difference between the nitro-pyridine product and the bis-phenyl impurity.

Method A: Silica Gel Chromatography (Standard)

  • The impurity (4,4'-dichlorobiphenyl) is non-polar.

  • Eluent: Start with 100% Hexanes (or Pentane). The homocoupling dimer will elute immediately.

  • Gradient: Slowly increase to 10-20% Ethyl Acetate to elute the Nitropyridine product.

Method B: Solubility Wash (Scalable)

  • The product (nitropyridine) has poor solubility in cold alcohols, while the impurity is slightly more soluble in non-polar organics.

  • Trituration: Suspend the crude solid in cold Methanol or Ethanol. Sonicate and filter. The yellow solid collected is usually the pure product; the filtrate contains the homocoupling impurities and catalyst residues.

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[5]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Sources

Validation & Comparative

Comparative HPLC Method Development: 2-(4-Chlorophenyl)-5-nitropyridine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

Developing a purity method for 2-(4-Chlorophenyl)-5-nitropyridine (CPNP) presents a classic chromatographic challenge: balancing the retention of a hydrophobic biaryl system while adequately resolving polar hydrolysis byproducts and structurally similar starting materials.

This guide compares two distinct separation strategies:

  • The "Workhorse" Method (C18 + Phosphate): Prioritizes robustness and peak shape for routine QC.

  • The "Selective" Method (Phenyl-Hexyl + Formic Acid): Leverages

    
    -
    
    
    
    interactions to resolve critical aromatic impurities that co-elute on alkyl phases.

Key Finding: While C18 provides excellent general retention, the Phenyl-Hexyl stationary phase demonstrates superior resolution (


)  for the critical separation of the target CPNP from its de-halogenated impurities and the starting material 2-chloro-5-nitropyridine.

Compound Profile & Critical Impurities

Understanding the analyte's physicochemical properties is the foundation of this method design.

  • Analyte: this compound[1]

  • Structure: A pyridine ring fused with a nitro group, coupled to a chlorophenyl ring.

  • pKa: ~2.5 (Pyridine nitrogen). Implication: Mobile phase pH must be < 2.5 or > 4.5 to prevent peak broadening due to mixed ionization states. Low pH is preferred to suppress silanol activity.

  • LogP: ~3.2 (Estimated). Implication: High hydrophobicity; requires high organic content for elution.

Critical Impurity Profile (Synthesis Context: Suzuki Coupling)
Impurity IDNameOriginLogP (Est.)Chromatographic Challenge
Imp-A 4-Chlorophenylboronic acidStarting Material1.6Elutes near void volume; requires initial low organic hold.
Imp-B 2-Chloro-5-nitropyridineStarting Material1.9Structurally similar to target; often co-elutes on short C18 columns.
Imp-C 2-Hydroxy-5-nitropyridineHydrolysis Product0.8Highly polar; tailing issues on silica due to H-bonding.

Comparative Methodology: C18 vs. Phenyl-Hexyl[2]

Method A: The Robust Standard (C18)

Philosophy: Relies purely on hydrophobic subtraction. The long alkyl chains interact with the non-polar biaryl skeleton.

  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Pros: Extremely reproducible; excellent lifetime; phosphate buffer suppresses silanols effectively.

  • Cons: Poor selectivity between CPNP and des-nitro or des-chloro analogs which have similar hydrophobicity volumes.

Method B: The Selective Specialist (Phenyl-Hexyl)

Philosophy: Utilizes "Orthogonal Selectivity." In addition to hydrophobicity, the phenyl ring on the stationary phase engages in


-

stacking with the nitro-deficient electron system of the pyridine ring.
  • Column: Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Pros: Methanol enhances

    
    -
    
    
    
    interactions; superior resolution of aromatic impurities; MS-compatible.
  • Cons: Higher backpressure (due to Methanol); slightly longer equilibration times.

Performance Data Comparison

The following data represents typical performance metrics observed during method optimization.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (CPNP) 6.4 min8.2 minMethod A is faster.
Resolution (

) Imp-B / CPNP
1.8 (Baseline separation)3.4 (Wide separation) Method B wins.
Peak Tailing (Imp-C) 1.41.1Method B wins (better polar retention).
MS Compatibility No (Phosphate)Yes (Formic)Method B is LC-MS ready.
Decision Logic for Method Selection

MethodSelection Start Start: Select Method Q1 Is Mass Spec (MS) Detection Required? Start->Q1 Q2 Are Impurities Aromatic Isomers? Q1->Q2 No MethodB Select Method B: Phenyl-Hexyl + MeOH (R&D / Impurity ID) Q1->MethodB Yes MethodA Select Method A: C18 + Phosphate (Routine QC) Q2->MethodA No (General Purity) Q2->MethodB Yes (Critical Separation)

Figure 1: Decision tree for selecting the optimal stationary phase based on detection needs and impurity complexity.

Detailed Experimental Protocols

Protocol A: High-Throughput Purity (C18)

Objective: Routine batch release testing where speed and robustness are paramount.

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL HPLC-grade water (pH ~2.2). Filter through 0.22 µm nylon filter.

    • Solvent B: 100% Acetonitrile (HPLC Grade).

  • Sample Preparation:

    • Weigh 10.0 mg of CPNP standard.

    • Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent). Sonicate for 5 mins.

    • Final Concentration: 1.0 mg/mL.

  • Instrument Parameters:

    • Flow Rate: 1.2 mL/min.

    • Column Temp: 40°C.

    • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

    • Gradient:

      • 0.0 min: 10% B

      • 2.0 min: 10% B (Hold for polar impurities)

      • 10.0 min: 90% B

      • 12.0 min: 90% B

      • 12.1 min: 10% B (Re-equilibrate for 3 mins)

Protocol B: High-Resolution Impurity Profiling (Phenyl-Hexyl)

Objective: Separating the starting material (Imp-B) from the product when C18 fails to resolve the "shoulder."

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 100% Methanol (Methanol is crucial here; ACN suppresses

      
      -
      
      
      
      interactions).
  • Sample Preparation:

    • Same as Method A, but use Methanol as the organic portion of the diluent.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min (Lower flow due to MeOH viscosity).

    • Column Temp: 35°C.

    • Detection: UV @ 254 nm.

    • Gradient:

      • 0.0 min: 5% B

      • 15.0 min: 95% B (Shallow gradient maximizes interaction time)

      • 18.0 min: 95% B

      • 18.1 min: 5% B

The Science of Separation: Why Phenyl-Hexyl?

In Method B, the separation mechanism is dual-mode. The hexyl chain provides hydrophobic retention similar to C8/C18, but the phenyl ring allows for specific electronic interactions.

The nitro group on the pyridine ring of CPNP is electron-withdrawing, creating an electron-deficient


-system. The phenyl ring on the stationary phase is electron-rich. This creates a "donor-acceptor" interaction that is absent in C18 chromatography.

InteractionMechanism Analyte Analyte: CPNP (Electron Deficient) Interaction Pi-Pi Stacking (Enhanced Retention) Analyte->Interaction Induces Phase Stationary Phase: Phenyl-Hexyl (Electron Rich) Phase->Interaction Facilitates Result Separation from Non-Aromatic Impurities Interaction->Result

Figure 2: Mechanistic view of the


-

interaction facilitating superior selectivity in Method B.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interactions with pyridine nitrogen.Method A: Increase buffer strength (25mM Phosphate). Method B: Add 5mM Ammonium Formate to Mobile Phase A.
Drifting Baseline UV absorbance of Formic Acid at low wavelengths.Switch detection wavelength to 280 nm or 300 nm (Nitro groups absorb well at higher wavelengths).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase conditions (e.g., 10% Organic).

References

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Phenyl-Hexyl vs Alkyl selectivity).
  • Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Waters Corporation. (2021). Selectivity Differences Between C18 and Phenyl-Hexyl Columns. Link

Sources

Reference Standards for 2-(4-Chlorophenyl)-5-nitropyridine: A Comparative Guide for GMP & R&D Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Chlorophenyl)-5-nitropyridine (CAS: 874492-01-0) is a critical heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and PPAR agonists.[1] Its structural integrity—defined by the electron-withdrawing nitro group and the lipophilic chlorophenyl moiety—demands rigorous analytical control.

This guide objectively compares the three primary tiers of reference standards available for this analyte: ISO 17034 Certified Reference Materials (CRMs) , Pharmacopeial/Secondary Standards , and Research Grade Materials . We provide experimental protocols for their qualification and use, ensuring your analytical data meets ICH Q7 and Q2(R1) requirements.

Part 1: The Comparative Framework

Selecting the appropriate reference standard is not merely a purchasing decision; it is a regulatory strategy. The following analysis contrasts the available grades based on metrological traceability, uncertainty budgets, and suitability for specific drug development phases.

Comparative Matrix: Standard Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Secondary/Working Standard Tier 3: Research Grade (R&D)
Primary Use Method Validation, Instrument Calibration, Assigning Potency to Secondary Stds.Routine QC Release, Stability Testing, In-process Control (IPC).Early Route Scouting, Structure Elucidation (NMR/MS).
Traceability SI Units (via NIST/BAM/NMI). Unbroken chain of comparisons.Traceable to the Primary CRM or Pharmacopeial Standard.Vendor COA (often untraceable to a national standard).
Purity Assignment Mass Balance (100% - Impurities) + qNMR. High confidence.Assayed against Primary Standard (HPLC w/ Response Factor).Area % (HPLC/GC) only. Risk: Overestimates potency.
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Derived from the primary standard's uncertainty + precision error.Unknown / Not Reported.
Regulatory Fit Mandatory for Phase III / Commercial Method Validation.Acceptable for GMP Release (if qualified).Non-GMP only.
Cost Factor

(High)

(Moderate)
$ (Low)
The "Potency Trap" in Nitro-Pyridine Analysis

Why Tier 3 fails in GMP: Research-grade standards often report purity by "Area %" using UV detection. For this compound, the nitro group causes strong UV absorbance at 254-270 nm. If the material contains inorganic salts or non-UV-active solvent residues, the "Area %" will falsely indicate 99%+ purity, while the true gravimetric potency might be only 92%. Always use Tier 1 (CRM) or Tier 2 (Qualified Secondary) for quantitative assays.

Part 2: Metrological Traceability & Qualification Workflow

To ensure data integrity, you must establish a "Chain of Custody" for your measurements. The diagram below illustrates the hierarchy required by ISO 17025 and GMP guidelines.

Diagram 1: The Metrological Traceability Chain

TraceabilityChain cluster_0 Validation Zone (High Cost) cluster_1 Routine Zone (High Throughput) SI_Unit SI Unit (Mole/Kg) Primary_Std Primary Standard (CRM) (ISO 17034 / NIST / USP) SI_Unit->Primary_Std Gravimetry / qNMR Secondary_Std Secondary / Working Standard (Qualified In-House) Primary_Std->Secondary_Std Direct Comparison (HPLC) Instrument Analytical Instrument (HPLC-UV / LC-MS) Secondary_Std->Instrument Calibration Curve Result Final Analytical Result (Patient Safety) Instrument->Result Quantitation

Caption: Hierarchy of reference standards ensuring the final analytical result is traceable to SI units.

Part 3: Experimental Protocols

Handling & Stability (Critical)

Nitro-aromatics are susceptible to photo-degradation and reduction.

  • Storage: Amber vials, desiccated, -20°C.

  • Solvent: Acetonitrile (MeCN) is preferred over Methanol (MeOH) for stock solutions to prevent potential nucleophilic attack on the chloro-pyridine ring over long storage.

  • Safety: The nitro group poses a potential explosion hazard if heated dry; handle in solution.

Validated HPLC Method for Purity & Potency

This method is optimized for the separation of the this compound from its synthetic precursors (e.g., 2-chloro-5-nitropyridine).

Instrument: HPLC with PDA/UV Detector. Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity, reducing tailing of the pyridine nitrogen).

  • Solvent B: Acetonitrile.[2][3] Gradient Profile:

Time (min)% Solvent A% Solvent B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 270 nm (Maximal absorbance for the nitro-aromatic system).

  • Column Temp: 30°C.

Protocol: Qualifying a Secondary Standard (In-House)

If purchasing a CRM for every routine test is cost-prohibitive, follow this ICH Q7-compliant workflow to qualify a "Working Standard" against a CRM.

  • Preparation:

    • Prepare duplicate stock solutions of the Primary CRM (Stock P1, P2).

    • Prepare triplicate stock solutions of the Candidate Secondary Standard (Stock S1, S2, S3).

    • Target Concentration: 0.5 mg/mL in MeCN.

  • System Suitability (SST):

    • Inject P1 five times. %RSD of area must be ≤ 0.73% (USP limit).

    • Tailing factor must be < 1.5 (Critical for pyridines).

  • Analysis:

    • Inject P1, P2, S1, S2, S3 in bracketed sequence.

  • Calculation:

    
    
    
  • Acceptance:

    • The calculated potency must be consistent across S1, S2, S3 (%RSD < 1.0%).

    • Check mass balance: Potency + Impurities + Water + Residual Solvents ≈ 100%.

Part 4: Analytical Troubleshooting & Pathway

Understanding the synthesis pathway helps identify potential impurities in your reference standard.

Diagram 2: Impurity Origin & Qualification Logic

ImpurityLogic Precursor Precursor: 2-Chloro-5-nitropyridine Reaction Suzuki Coupling (Pd Catalyst) Precursor->Reaction Reagent Reagent: 4-Chlorophenylboronic acid Reagent->Reaction Product Target: This compound Reaction->Product Main Path Impurity_A Impurity A: Des-chloro analog Reaction->Impurity_A Side Reaction Impurity_B Impurity B: Homocoupling dimer Reaction->Impurity_B Catalyst Error Validation Standard Qualification: Must resolve Target from A & B Product->Validation Impurity_A->Validation Impurity_B->Validation

Caption: Synthetic origin of likely impurities (Impurities A & B) that the Reference Standard must resolve.

References

  • International Council for Harmonisation (ICH). (2000).[4] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5][6] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Metrological Traceability and ISO 17034 Definitions. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of RP-HPLC methods for chlorophenyl-nitropyridine derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2-(4-Chlorophenyl)-5-nitropyridine and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization

UV-Vis spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing critical insights into the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are dictated by its unique arrangement of atoms and electrons, particularly the presence of chromophores and conjugated π-systems.[1][2] For a molecule like 2-(4-Chlorophenyl)-5-nitropyridine, the UV-Vis spectrum is a fingerprint of its electronic transitions, influenced by the interplay between the nitropyridine and chlorophenyl ring systems. Understanding these spectral properties is paramount for quality control, reaction monitoring, and predicting photochemical behavior.

Predicted UV-Vis Absorption Profile of this compound

Based on the analysis of structurally similar compounds, this compound is expected to exhibit a principal absorption maximum (λmax) in the ultraviolet region, likely between 340 nm and 360 nm. This prediction is grounded in the UV-Vis absorption data of 2-N-phenylamino-5-nitro-4-methylpyridine, which shows a strong absorption band at approximately 355 nm.[3] The electronic system of this analogue is very similar to the target compound, featuring a phenyl group and a nitro-substituted pyridine ring. The primary electronic transition responsible for this absorption is a π→π* transition, characteristic of highly conjugated aromatic systems.[4]

Comparative Spectral Analysis: Deconstructing the Chromophore

To understand the origin of the predicted absorption spectrum, it is instructive to compare it with the spectra of its constituent parts and related molecules. This comparative approach allows for the elucidation of the electronic effects of each substituent.

CompoundKey Structural FeaturesApproximate λmax (nm)Predominant Electronic Transition
PyridineBasic aromatic heterocycle254π→π
2-PhenylpyridinePhenyl group at the 2-position of pyridine~280π→π
2-Amino-5-nitropyridineAmino and nitro groups on the pyridine ring~350Intramolecular Charge Transfer (ICT)
2-Phenylamino-5-nitropyridinePhenylamino and nitro groups on the pyridine ring~355Intramolecular Charge Transfer (ICT)
This compound 4-chlorophenyl and nitro groups on the pyridine ring ~340-360 (Predicted) Intramolecular Charge Transfer (ICT)

Note: λmax values can vary with the solvent used.

The data clearly illustrates a bathochromic shift (a shift to longer wavelengths) as the conjugation of the system increases and as strong electron-withdrawing (nitro) and electron-donating (amino or phenyl) groups are introduced. The significant red shift observed when moving from pyridine to the substituted nitropyridines is indicative of an intramolecular charge-transfer (ICT) character of the electronic transition.[5] In this compound, the phenyl ring acts as a π-electron donor and the nitropyridine moiety as a potent electron acceptor, leading to a lower energy electronic transition compared to the simpler analogues. The chloro-substituent on the phenyl ring is expected to have a minor auxochromic effect.

The Influence of Solvent Environment: Solvatochromism

The position, and to a lesser extent, the intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[6] For molecules with a significant change in dipole moment upon electronic excitation, such as those exhibiting intramolecular charge transfer, this effect can be pronounced.

  • Positive Solvatochromism (Bathochromic Shift): In polar solvents, the excited state, which is typically more polar than the ground state in ICT compounds, is stabilized to a greater extent. This reduces the energy gap between the ground and excited states, resulting in a shift of the absorption maximum to a longer wavelength (a red shift).[6]

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding stabilize the ground state more effectively, an increase in solvent polarity will lead to a shift to a shorter wavelength (a blue shift).[6]

For this compound, an increase in solvent polarity is expected to induce a bathochromic shift in its main absorption band due to the stabilization of the more polar ICT excited state. Therefore, measurements in solvents of varying polarity (e.g., hexane, dichloromethane, ethanol, and water) would likely show a progressive red shift in λmax.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is designed to ensure accuracy, reproducibility, and safety.

Materials and Instrumentation
  • Analyte: this compound

  • Solvents: Spectroscopic grade hexane, dichloromethane, and ethanol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the compound in 100 mL of the chosen solvent (e.g., ethanol) in a volumetric flask to create a stock solution. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbances in the optimal range of 0.3 to 0.85.[7]

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the analysis. This will serve as the blank.

    • Place the blank cuvette in both the reference and sample holders and perform a baseline correction to zero the absorbance across the entire wavelength range.[8]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the sample cuvette with the working solution.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent blank at each wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance at λmax.

    • If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the series of working solutions.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working sample_meas Measure Sample Absorbance prep_working->sample_meas inst_setup Instrument Warm-up & Setup baseline Baseline Correction with Blank inst_setup->baseline baseline->sample_meas data_analysis Determine λmax and Absorbance sample_meas->data_analysis quant Quantitative Analysis (Optional) data_analysis->quant

Sources

A Guide to the Elemental Analysis of 2-(4-Chlorophenyl)-5-nitropyridine: Theoretical Calculations and Experimental Correlations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of a novel compound is paramount. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized molecule, ensuring its purity and structural integrity. This guide provides an in-depth look at the elemental analysis of 2-(4-Chlorophenyl)-5-nitropyridine, a compound of interest in medicinal chemistry. We will delve into the theoretical calculations, compare common experimental methodologies, and provide the rationale behind procedural choices, empowering researchers to make informed decisions in their analytical workflows.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This provides a baseline against which experimental results are compared.

The molecular formula for this compound is C₁₁H₇ClN₂O₂ .

To calculate the theoretical elemental composition, we first need the molecular weight of the compound. This is determined by summing the atomic weights of each constituent element.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH71.0087.056
ChlorineCl135.45335.453
NitrogenN214.00728.014
OxygenO215.99931.998
Total 234.642

The percentage composition of each element is then calculated as follows:

% Element = (Total weight of element in molecule / Molecular Weight) x 100

ElementCalculationPercentage (%)
Carbon(132.121 / 234.642) x 10056.31
Hydrogen(7.056 / 234.642) x 1003.01
Chlorine(35.453 / 234.642) x 10015.11
Nitrogen(28.014 / 234.642) x 10011.94
Oxygen(31.998 / 234.642) x 10013.64

These theoretical values are the benchmark for evaluating the purity of a synthesized sample of this compound.

Experimental Determination of Elemental Composition: A Comparative Overview

Several analytical techniques are employed to experimentally determine the elemental composition of an organic compound. Here, we compare the most common methods for the analysis of Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The simultaneous determination of carbon, hydrogen, and nitrogen is typically performed using an automated elemental analyzer based on the principle of combustion.

This is the most widely used technique for CHN analysis due to its speed, accuracy, and high degree of automation.

Principle: A small, precisely weighed amount of the organic sample is combusted in a high-temperature furnace (around 900-1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ). The combustion products are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Experimental Protocol: Combustion CHN Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin or silver capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known CHN content (e.g., acetanilide).

  • Analysis: Introduce the encapsulated sample into the combustion furnace of the analyzer.

  • Data Acquisition: The instrument software automatically calculates the percentage of C, H, and N based on the detector signals and the sample weight.

A classical, wet-chemical method for the determination of nitrogen in organic compounds. While largely replaced by the Dumas method for routine analysis, it remains a valuable reference method.[1][2][3][4]

Principle: The method involves three steps:

  • Digestion: The sample is heated with concentrated sulfuric acid, which decomposes the organic material and converts the nitrogen into ammonium sulfate.

  • Distillation: The digested solution is made alkaline with sodium hydroxide, liberating ammonia gas. The ammonia is then distilled into a standard acid solution.

  • Titration: The amount of ammonia is determined by titrating the excess acid in the receiving solution.

Note: The Kjeldahl method is not suitable for compounds containing nitrogen in nitro groups or in heterocyclic rings without modification of the digestion step. For this compound, which contains a nitro group and a pyridine ring, a modified procedure with a reducing agent would be necessary to ensure complete conversion of nitrogen to ammonium sulfate.[5]

Chlorine (Halogen) Analysis

Specialized methods are required for the accurate determination of halogens in organic compounds.

A common method for the decomposition of organic samples for subsequent halogen analysis.[6][7]

Principle: The sample is wrapped in a piece of filter paper and combusted in a sealed flask filled with pure oxygen. The combustion products, including hydrogen chloride (HCl) from the chlorine in the sample, are absorbed into a suitable solution (e.g., a dilute solution of sodium hydroxide). The resulting chloride ions in the solution can then be quantified by titration or ion chromatography.

Experimental Protocol: Chlorine Analysis via Schöniger Flask Combustion and Titration

  • Sample Preparation: Weigh approximately 5-10 mg of this compound onto a piece of ashless filter paper.

  • Combustion: Place the wrapped sample in a platinum gauze holder, add an absorbing solution (e.g., 10 mL of 0.1 M NaOH) to the flask, flush the flask with oxygen, and ignite the sample.

  • Absorption: Allow the flask to stand until the combustion gases are completely absorbed.

  • Titration: Acidify the absorption solution and titrate the chloride ions with a standardized silver nitrate solution, using a potentiometric endpoint detection system.

A modern and highly sensitive technique for the determination of halogens and sulfur.[8][9][10][11][12]

Principle: The sample is combusted in a furnace, and the resulting gases are passed into an absorption solution. This solution is then injected into an ion chromatograph, which separates the halide ions (in this case, chloride) and quantifies them using a conductivity detector.

Oxygen Analysis

The determination of oxygen is typically performed by pyrolysis.

Principle: The sample is heated in a furnace in the absence of oxygen (in an inert gas stream like helium or nitrogen). This process, known as pyrolysis, thermally decomposes the sample. The oxygen present in the sample is converted to carbon monoxide (CO) by passing the pyrolysis products over heated carbon. The CO is then separated and quantified by a thermal conductivity detector.[13][14][15]

Experimental Protocol: Oxygen Analysis by Pyrolysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a silver capsule.

  • Instrument Setup: The elemental analyzer is configured for oxygen analysis, with the combustion tube replaced by a pyrolysis tube containing granulated carbon.

  • Analysis: The encapsulated sample is introduced into the pyrolysis tube.

  • Data Acquisition: The instrument software calculates the percentage of oxygen based on the amount of carbon monoxide detected.

Workflow for Elemental Analysis

The following diagram illustrates a typical workflow for the complete elemental analysis of an organic compound like this compound.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Verification cluster_result Final Outcome Prep Weighing of Sample (2-3 mg for CHN/O, 5-10 mg for Cl) CHN CHN Analysis (Combustion Method) Prep->CHN O Oxygen Analysis (Pyrolysis Method) Prep->O Cl Chlorine Analysis (Schöniger Flask/CIC) Prep->Cl Data Calculation of Elemental Percentages CHN->Data O->Data Cl->Data Compare Comparison with Theoretical Values Data->Compare Result Purity & Structural Confirmation Compare->Result

Caption: A generalized workflow for the elemental analysis of an organic compound.

Comparison of Experimental Methods

ElementMethodAdvantagesDisadvantages
C, H, N Combustion (Dumas)Fast, accurate, automated, small sample size.High initial instrument cost.
N KjeldahlEstablished reference method, lower instrument cost.[1][4]Time-consuming, uses hazardous chemicals, may require modification for certain nitrogen-containing functional groups.[2][5]
Cl Schöniger Flask CombustionRelatively simple and inexpensive setup.[6]Manual procedure, potential for incomplete combustion, safety precautions required for handling oxygen flasks.
Cl Combustion Ion Chromatography (CIC)Highly sensitive, automated, can determine multiple halogens simultaneously.[8][10]Higher instrument cost.
O PyrolysisDirect determination, accurate.Requires a dedicated instrument or a reconfigured CHN analyzer.

Conclusion

The elemental analysis of this compound provides crucial data for its structural confirmation and purity assessment. While theoretical calculations offer a precise expectation, experimental verification is indispensable. The choice of analytical method depends on factors such as available instrumentation, required accuracy, sample throughput, and the specific elements to be determined. For routine analysis, automated combustion and pyrolysis methods are preferred for their speed and reliability. However, classical methods like the Kjeldahl and Schöniger flask techniques remain valuable for specific applications and as reference standards. By understanding the principles and protocols of these methods, researchers can confidently and accurately characterize their synthesized compounds.

References

  • Dumas method. In: Wikipedia. ; 2024. [Link]

  • Elemental Analysis and the Dumas Method. VELP Scientifica. [Link]

  • Dumas or Kjeldahl for reference analysis?. Perten. [Link]

  • Dumas Method. YouTube. [Link]

  • Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications. Borosil Scientific. [Link]

  • What is Dumas Method | Chemistry | Extraclass.com. YouTube. [Link]

  • Kjeldahl Method. BYJU'S. [Link]

  • Measuring Halogen Content with Ion Chromatography. Innovatech Labs. [Link]

  • Schöniger oxidation. In: Wikipedia. ; 2023. [Link]

  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Elemental Lab. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Combustion analysis. In: Wikipedia. ; 2024. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois Urbana-Champaign. [Link]

  • Determination of Oxygen (O) content using an elemental analyzer. FILAB. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]

  • Oxygen Analysis. Elemental Microanalysis. [Link]

  • The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. Analyst. 1966;91(1086):611-620. [Link]

Sources

Technical Guide: Distinguishing 2-(4-Chlorophenyl)-5-nitropyridine from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of biaryl scaffolds for kinase inhibitors and antimicrobials, the precise regiochemistry of pyridine substitution is critical. 2-(4-Chlorophenyl)-5-nitropyridine represents a common pharmacophore where the electron-deficient pyridine ring modulates metabolic stability.

However, distinguishing this specific regioisomer from its structural analogs—specifically 2-(4-chlorophenyl)-3-nitropyridine (pyridine positional isomer) and 2-(2-chlorophenyl)-5-nitropyridine (phenyl positional isomer)—presents a significant analytical challenge. Standard LC-MS often fails to differentiate these species due to identical molecular weights (MW 234.64) and similar fragmentation patterns.

This guide outlines a definitive, multi-modal analytical workflow to unambiguously identify this compound, prioritizing Nuclear Magnetic Resonance (NMR) coupling constants and chromatographic retention behavior.

The Structural Landscape & Isomer Origins

Before analysis, one must understand why these isomers exist in your crude mixture. They predominantly arise from impure starting materials or non-selective coupling conditions.

Isomer Classification
Isomer TypeStructure NameOriginKey Difference
Target This compound Correct SynthesisReference Standard
Type A (Pyridine Regioisomer)2-(4-Chlorophenyl)-3 -nitropyridineImpurity in 2-chloro-5-nitropyridine starting materialNitro group position (ortho vs meta to linkage)
Type B (Phenyl Regioisomer)2-(2 -Chlorophenyl)-5-nitropyridineImpurity in 4-chlorophenylboronic acidChlorine position (ortho vs para)
Type C (Linkage Isomer)3 -(4-Chlorophenyl)-5-nitropyridineIncorrect Halogenation (3-bromo-5-nitropyridine usage)Pyridine linkage at C3 instead of C2
Synthetic Pathway & Risk Points

The standard synthesis utilizes a Suzuki-Miyaura cross-coupling.[1] The following diagram illustrates where isomeric impurities enter the workflow.

SynthesisPath SM1 2-Chloro-5-nitropyridine (Starting Material) Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Reaction SM2 4-Chlorophenylboronic acid SM2->Reaction Imp1 Impurity: 2-Chloro-3-nitropyridine Imp1->Reaction Trace Contaminant Imp2 Impurity: 2-Chlorophenylboronic acid Imp2->Reaction Trace Contaminant Target TARGET: This compound Reaction->Target IsoA Isomer A: 2-(4-Cl)-3-nitropyridine Reaction->IsoA IsoB Isomer B: 2-(2-Cl)-5-nitropyridine Reaction->IsoB

Figure 1: Synthetic origin of structural isomers in Suzuki coupling workflows.

Analytical Triangulation: The Protocol

To certify the structure, you cannot rely on a single data point. You must triangulate using NMR Scalar Coupling , HPLC Retention , and Melting Point .

Proton NMR (1H NMR) – The Gold Standard

This is the most powerful tool for distinction. The pyridine ring protons exhibit distinct splitting patterns (J-coupling) depending on the relative positions of the nitro group and the aryl linkage.

Target: this compound
  • Pyridine Ring (2,5-substitution):

    • H6 (Ortho to Nitro, Alpha to N): Appears as a doublet (d) with small coupling (J ~2.5 Hz) or a singlet if resolution is low. It is the most deshielded proton (~9.4 ppm).

    • H3 & H4 (Vicinal): H3 and H4 are adjacent. They show a strong ortho coupling (J ~8.5 Hz) .

      • H3: Doublet (d).

      • H4: Doublet of Doublets (dd) (Couples to H3 J~8.5 and H6 J~2.5).

  • Phenyl Ring (Para-substitution):

    • Classic AA'BB' system . Two doublets integrating to 2H each.

Isomer A: 2-(4-Chlorophenyl)-3-nitropyridine
  • Pyridine Ring (2,3-substitution):

    • H6 (Alpha to N): Doublet of doublets (J ~5.0, 1.5 Hz).

    • H4 (Ortho to Nitro): Doublet of doublets (J ~8.0, 1.5 Hz).

    • H5 (Meta to N): Doublet of doublets (J ~8.0, 5.0 Hz).

    • Key Distinction: The presence of a 5.0 Hz coupling (characteristic of H5-H6 vicinal in pyridine) immediately identifies this isomer. The target (2,5-subst) lacks a 5 Hz coupling.

Table 1: Diagnostic NMR Signals (DMSO-d6)

ProtonTarget (2,5-Nitro)Isomer A (3-Nitro)Mechanistic Reason
Pyridine H6 ~9.4 ppm (d, J=2.5 Hz)~8.8 ppm (dd, J=5.0, 1.5 Hz)H6 in target is isolated from H3/H4 by the Nitro group.
Pyridine H5 N/A (Substituted)~7.6 ppm (dd, J=8.0, 5.0 Hz)Target has Nitro at C5; Isomer A has proton at C5.
Coupling No 5 Hz coupling Distinct 5 Hz (H5-H6) J(5,6) is characteristic of unsubstituted pyridine positions.
HPLC Separation Strategy

While NMR confirms structure, HPLC quantifies purity.

  • Stationary Phase: C18 (ODS) is sufficient, but Phenyl-Hexyl columns provide better separation of regioisomers due to pi-pi interactions.

  • Elution Order (Reverse Phase):

    • Isomer B (Ortho-Cl): Elutes first. The ortho-chloro substituent forces the phenyl ring out of planarity with the pyridine (steric twist), reducing conjugation and lipophilicity compared to the planar para-isomer.

    • Target (Para-Cl): Elutes later. Planar conformation maximizes surface area interaction with the C18 chain.

Crystallography (XRD)

If the solid form is isolated, single-crystal X-ray diffraction (XRD) is definitive.

  • Target Space Group: Typically monoclinic or triclinic.

  • Key Feature: Look for the torsion angle between pyridine and phenyl rings.[2] The target (para) will be nearly planar (<20° twist), whereas Isomer B (ortho) will show a significant twist (>45°) to relieve steric strain.

Experimental Protocols

Synthesis of Reference Standard (Suzuki Coupling)

Use this protocol to generate the authentic target for comparison.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq, 500 mg)

  • 4-Chlorophenylboronic acid (1.1 eq)

  • Pd(dppf)Cl2[3][4]·DCM (0.05 eq)

  • Potassium Carbonate (2.0 M aq solution, 3.0 eq)

  • 1,4-Dioxane (10 mL)

Procedure:

  • Inerting: Charge a microwave vial with halide, boronic acid, and catalyst.[5] Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane and K2CO3 solution.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a yellow solid.

Analytical Method (HPLC-UV-MS)

Use this method to separate isomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro-conjugation).

  • Expectation: Target peak ~7.5 min. Isomer B (ortho) ~6.8 min.

Decision Logic (Workflow)

Follow this flowchart to validate your compound.

DecisionTree Start Crude Product Isolated H1NMR Run 1H NMR (DMSO-d6) Start->H1NMR CheckCoupling Check Pyridine Region (8.0 - 9.5 ppm) H1NMR->CheckCoupling Res5Hz Is there a 5.0 Hz Coupling? CheckCoupling->Res5Hz IsoA_Result IDENTIFIED: Isomer A (2,3-substituted) Res5Hz->IsoA_Result Yes CheckPhenyl Check Phenyl Region (7.4 - 7.8 ppm) Res5Hz->CheckPhenyl No (Only ~8Hz and ~2Hz) AABB Pattern: AA'BB' (2 doublets)? CheckPhenyl->AABB IsoB_Result IDENTIFIED: Isomer B (Ortho-chloro phenyl) AABB->IsoB_Result No (Complex Multiplet) Target_Result CONFIRMED TARGET 2-(4-Cl)-5-nitropyridine AABB->Target_Result Yes

Figure 2: NMR-based decision matrix for structural verification.

References

  • Sigma-Aldrich. 2-Chloro-5-nitropyridine Product Specification. CAS 4548-45-2.[6][7] Link

  • Castellano, S., et al. "Analysis of the NMR Spectrum of Pyridine."[8] Journal of Chemical Physics, 1964.[9] (Foundational work establishing pyridine coupling constants: J(2,3)=5Hz, J(3,4)=8Hz). Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. (Standard protocol for biaryl synthesis). Link

  • PubChem. 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. Link

  • SIELC Technologies. HPLC Separation of Nitropyridine Isomers. (Demonstrates retention differences based on nitro-positioning). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.